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  • Product: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
  • CAS: 1050509-69-7

Core Science & Biosynthesis

Foundational

CAS registry number and chemical properties of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

An In-depth Technical Guide to N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride Abstract: This technical guide provides a comprehensive overview of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS RN: 105050...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Abstract: This technical guide provides a comprehensive overview of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS RN: 1050509-69-7), a substituted phenoxy-ethylamine derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and predictive spectroscopic data. Furthermore, it explores potential applications based on its structural motifs and provides a thorough review of safety and handling protocols. This guide is designed to be a foundational resource, synthesizing available data with established chemical principles to support further research and development.

Chemical Identity and Physicochemical Properties

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary amine hydrochloride salt. Its core structure consists of a p-cresol (4-methylphenol) moiety linked via an ether bond to an N-methylethanamine side chain. The hydrochloride salt form generally confers greater stability and water solubility compared to the free base.

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.[1][2]

PropertyValueSource
CAS Registry Number 1050509-69-7[1][2]
Molecular Formula C₁₀H₁₅NO · HCl (or C₁₀H₁₆ClNO)[2]
Molecular Weight 201.70 g/mol [2]
Physical Form Solid, powder[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature or 4°C[2]
InChI Key GXNLMONSWQQRCQ-UHFFFAOYSA-N[2]
Synonyms methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride[1]

Synthesis Pathway and Mechanistic Rationale

While specific literature detailing the synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is not publicly prevalent, a robust and logical synthetic route can be devised based on well-established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by nucleophilic substitution and salt formation.

Expertise in Action: Causality Behind Experimental Choices The choice of this multi-step pathway is deliberate. The Williamson ether synthesis is a classic and highly reliable method for forming aryl ethers from phenols. The subsequent conversion of the alcohol to a tosylate is critical; the hydroxyl group is a poor leaving group, whereas tosylate is an excellent one, facilitating the subsequent nucleophilic attack by methylamine. Finally, conversion to the hydrochloride salt is a standard procedure to produce a stable, crystalline solid that is easier to handle and purify than the often-oily free base.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(4-methylphenoxy)ethanol

  • To a stirred solution of p-cresol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a strong base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Add 2-bromoethanol or 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-methylphenoxy)ethyl 4-methylbenzenesulfonate

  • Dissolve the 2-(4-methylphenoxy)ethanol (1.0 eq.) from Step 1 in dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine as a base, followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[3] The base is crucial for neutralizing the HCl byproduct of the reaction.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the tosylated intermediate.

Step 3: Synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine (Free Base)

  • Dissolve the tosylate from Step 2 in a polar solvent like isopropanol or acetonitrile.

  • Add an excess of methylamine (CH₃NH₂), either as a solution in ethanol/THF or as a gas bubbled through the solution, in a sealed pressure vessel. A significant excess of the amine is used to drive the reaction to completion and minimize the formation of the dialkylated byproduct.

  • Heat the mixture to 50-70°C and stir for 12-24 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between dilute NaOH and an organic solvent (e.g., ether or DCM).

  • Separate the organic layer, dry it, and concentrate it to yield the crude free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude N-Methyl-2-(4-methylphenoxy)ethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether (or bubble gaseous HCl) while stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven to yield the final product, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow p_cresol p-Cresol intermediate1 2-(4-methylphenoxy)ethanol p_cresol->intermediate1 Step 1: Williamson Ether Synthesis haloethanol 2-Bromoethanol haloethanol->intermediate1 base1 K₂CO₃ base1->p_cresol intermediate2 Tosylated Intermediate intermediate1->intermediate2 Step 2: Tosylation tscl TsCl tscl->intermediate2 base2 Pyridine base2->intermediate1 free_base N-Methyl-2-(4-methylphenoxy)ethanamine intermediate2->free_base Step 3: Amination methylamine Methylamine (excess) methylamine->free_base final_product N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride free_base->final_product Step 4: Salt Formation hcl HCl in Ether hcl->final_product

Caption: Proposed four-step synthesis of the target compound.

Predictive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0-10.0 ppm (broad singlet, 2H): Protons on the secondary ammonium (-NH₂⁺-). The broadness is due to quadrupole broadening from the nitrogen atom and exchange with the solvent.

    • δ 6.8-7.2 ppm (multiplet, 4H): Aromatic protons on the disubstituted benzene ring, likely showing two distinct doublets (an AA'BB' system).

    • δ 4.1-4.3 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ 3.1-3.3 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N-).

    • δ 2.6-2.8 ppm (singlet, 3H): Methyl protons on the nitrogen (-N-CH₃).

    • δ 2.2-2.3 ppm (singlet, 3H): Methyl protons on the aromatic ring (Ar-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~156 ppm: Aromatic carbon attached to the ether oxygen.

    • δ ~130 ppm: Quaternary aromatic carbon attached to the methyl group.

    • δ ~129 ppm: Aromatic CH carbons.

    • δ ~114 ppm: Aromatic CH carbons.

    • δ ~65 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

    • δ ~45 ppm: Methylene carbon adjacent to the nitrogen (-CH₂-N-).

    • δ ~33 ppm: Methyl carbon on the nitrogen (-N-CH₃).

    • δ ~20 ppm: Methyl carbon on the aromatic ring (Ar-CH₃).

Infrared (IR) Spectroscopy
  • ~2700-3000 cm⁻¹ (Broad, Strong): N-H stretch of the secondary ammonium salt. This is a very characteristic broad absorption.

  • ~2950-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the methyl and methylene groups.

  • ~3050-3000 cm⁻¹ (Weak-Medium): Aromatic C-H stretching.

  • ~1610, 1500 cm⁻¹ (Strong): C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹ (Strong): Asymmetric C-O-C (aryl-alkyl ether) stretching. This is a key diagnostic peak.

  • ~1040 cm⁻¹ (Strong): Symmetric C-O-C stretching.

Protocol for Spectroscopic Data Acquisition

The following is a generalized protocol for obtaining the spectroscopic data described above.[4]

  • Sample Preparation:

    • NMR: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

    • IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard parameters for acquisition time, relaxation delay, and number of scans should be employed.

    • IR: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum for a clean baseline.

  • Data Processing: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) using appropriate software to generate the final spectra for analysis.

Potential Applications and Areas for Research

The structural motif of a phenoxy-ethylamine is a common scaffold in pharmacologically active compounds, suggesting several avenues for research into the utility of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

  • Chemopotentiating Agents: Related molecules, such as N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (tesmilifene), have been investigated as agents that can enhance the efficacy of chemotherapy drugs in treating cancers like metastatic breast cancer.[5] The core structure's ability to interact with cellular targets could make it a candidate for similar applications.

  • Neurological Research: The phenoxy-ethylamine backbone is present in various compounds that target the central nervous system (CNS), including certain antidepressants and stimulants. Its structure bears a resemblance to some monoamine neurotransmitters, suggesting it could be explored for activity at monoamine transporters or receptors.

  • Flavor and Sensory Agents: More complex phenoxyacetamide derivatives have been developed as potent and long-lasting cooling agents for use in food and beverage applications by activating the TRPM8 receptor.[6] While this specific molecule is simpler, its phenoxy core indicates it could serve as a precursor or fragment in the development of novel sensory ingredients.

The primary role of this compound, as listed by commercial suppliers, is as a building block or intermediate in organic synthesis. Its reactive secondary amine and stable ether linkage make it a versatile component for constructing more complex molecules in drug discovery and materials science.

Safety, Handling, and First Aid

As a chemical intermediate, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride must be handled with appropriate care. The following information is synthesized from available safety data sheets.[1][7][8][9]

GHS Hazard Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][8] H319: Causes serious eye irritation.[1][8] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

First Aid Workflow

First_Aid exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Call a POISON CENTER or doctor if unwell. inhalation->action_inhale action_skin Wash with plenty of soap and water. If irritation persists, get medical advice. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses. If irritation persists, get medical advice. eye_contact->action_eye action_ingest Call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest

Caption: First aid procedures following exposure.

References

  • methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. NextSDS.

  • N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride | 1050509-69-7. Sigma-Aldrich.

  • methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride | 1050509-69-7. MilliporeSigma.

  • N-METHYL-2-(2-METHYLPHENOXY)-1-ETHANAMINEHYDROCHLORIDE | 1050509-58-4. Appchem.

  • SAFETY DATA SHEET. Fisher Scientific.

  • N-methyl-2-(4-methylphenoxy)ethanamine | 625437-29-8. Sigma-Aldrich.

  • SAFETY DATA SHEET. Merck Millipore.

  • SAFETY DATA SHEET. LGC Standards.

  • Ethanamine, N-methyl-2-(4-methylphenoxy)- (9CI). NextSDS.

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC.

  • Supporting Information. The Royal Society of Chemistry.

  • Ethanamine,N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-, hydrochloride (1:1). LookChem.

  • N-Methyl-2-(4-methylphenoxy)-1-ethanamine. Sapphire Bioscience.

  • N-methyl-2-(4-methylphenoxy)ethanamine | 625437-29-8. MilliporeSigma.

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744). ACS Publications.

  • 2-(4-Methyl-2-nitrophenoxy)ethanamine | C9H12N2O3. PubChem.

  • N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. PubMed.

  • Ethanamine,n,n-diethyl-, hydrochloride. NIST WebBook.

  • Ethylamine, N-methyl - Organic Syntheses Procedure. Organic Syntheses.

  • Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. Benchchem.

  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. Google Patents.

Sources

Exploratory

Advanced Safety Data & Handling Whitepaper: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Executive Summary & Structural Causality N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 1050509-69-7), also known as N-Methyl-2-(p-tolyloxy)ethanamine hydrochloride, is a highly specialized synthetic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 1050509-69-7), also known as N-Methyl-2-(p-tolyloxy)ethanamine hydrochloride, is a highly specialized synthetic building block utilized extensively in medicinal chemistry and drug development[1][2].

For researchers, understanding the structural causality of this compound is critical for both experimental design and laboratory safety. The molecule features a phenoxyethylamine scaffold, which is recognized as a "privileged structure" in pharmacology, frequently serving as the backbone for α1D adrenoceptor antagonists and monoamine transporter modulators[3][4]. The addition of a p-tolyl group (a methyl substitution on the phenoxy ring) significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted analogues[3]. This lipophilic enhancement facilitates rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). Conversely, the secondary amine is formulated as a hydrochloride salt to ensure high aqueous solubility, making it ideal for in vitro biological assays but inherently hygroscopic[5].

Because of its structural homology to biogenic amine modulators, accidental systemic exposure can trigger off-target pharmacological effects, necessitating rigorous handling protocols[4].

Physicochemical Profiling & Quantitative Data

To ensure reproducible experimental conditions, researchers must account for the physicochemical parameters of the compound. The hydrochloride salt form dictates specific storage and handling requirements to prevent degradation via ambient moisture absorption.

Table 1: Quantitative Physicochemical Properties
ParameterValue / DescriptionExperimental Implication
CAS Number 1050509-69-7[1]Primary identifier for inventory and regulatory tracking.
Molecular Formula C10H15NO · HCl[5]Requires accounting for the HCl salt mass in molarity calculations.
Molecular Weight 201.7 g/mol [6]Standardized weight for stoichiometric conversions.
Physical Form Solid (Crystalline)[5]Prone to aerosolization if milled or crushed; inhalation hazard.
Storage Temperature Room Temperature (RT)[5]Must be kept in a desiccator to prevent hygroscopic clumping.
Purity ≥95%[5]Trace impurities may affect sensitive high-throughput screening (HTS) assays.

Mechanistic Toxicology & Hazard Assessment

Standard Safety Data Sheets (SDS) list hazard codes, but drug development professionals must understand the mechanistic causality behind these warnings to implement effective risk mitigation.

Table 2: GHS Hazard Classifications & Mechanistic Causality
GHS ClassificationHazard CodeMechanistic Causality & Biological Impact
Acute Toxicity 4 H302, H312, H332[7]Harmful via oral, dermal, and inhalation routes. The lipophilic p-tolyl ether facilitates rapid systemic absorption through the stratum corneum and alveolar epithelium[3][7].
Skin Irritation 2 H315[7]The amine moiety, even as a salt, can disrupt local cellular pH and lipid membranes upon prolonged contact, leading to localized erythema and epidermal damage[8].
Eye Irritation 2A H319[7]Direct contact with the corneal epithelium causes rapid osmotic stress and protein denaturation, resulting in severe irritation and potential corneal opacity[7][8].
STOT SE 3 H335, H336[7]Single exposure can cause respiratory tract irritation (H335) and CNS depression/dizziness (H336)[7]. The CNS effects are a direct result of the molecule's ability to cross the BBB and interact with monoaminergic receptors[4].
Toxicological Signaling & Exposure Pathway

The following diagram illustrates the hypothesized pharmacokinetic and toxicological pathway following accidental exposure, emphasizing the critical transition from localized irritation to systemic CNS modulation.

ToxPathway Exposure Accidental Exposure (Oral / Dermal / Inhalation) Local Localized Tissue Interaction (Skin/Eye/Respiratory Irritation) Exposure->Local Direct Contact Absorb Systemic Absorption (Lipophilic p-tolyl group) Exposure->Absorb Systemic Entry BBB Blood-Brain Barrier (BBB) Penetration Absorb->BBB Target Off-Target Monoamine/ Adrenoceptor Modulation BBB->Target CNS CNS Effects (Drowsiness / Dizziness) Target->CNS

Figure 1: Mechanistic pathway of toxicity from exposure to systemic CNS effects.

Self-Validating Experimental Workflows

To ensure scientific integrity and laboratory safety, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to confirm success before proceeding.

Protocol A: Preparation of 10 mM Standardized In Vitro Stock Solution

Due to the compound's biological activity, stock solutions must be prepared with high precision in a controlled environment to prevent aerosol inhalation[7][8].

  • Environmental Control: Conduct all weighing inside a certified Class II biological safety cabinet (BSC) or a dedicated powder-weighing isolator to mitigate the H332 (inhalation) hazard[7].

  • Gravimetric Analysis: Weigh exactly 2.017 mg of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride into a sterile, static-free amber glass vial[6].

    • Causality: Amber glass prevents potential photo-degradation of the ether linkage over long-term storage.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Dissolution & Validation: Vortex the solution for 30 seconds.

    • Self-Validation Step: Hold the vial against a dark background under direct light. The solution must be completely optically clear. If micro-crystals are visible, sonicate in a water bath at 37°C for 5 minutes, as the crystalline lattice of the HCl salt may require thermal energy to fully dissociate in aprotic solvents.

  • Aliquot & Storage: Divide into 50 µL aliquots and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Protocol B: Chemical Spill & Exposure Response Workflow

In the event of a spill, the primary objective is to prevent dermal absorption and respiratory irritation[7][8].

  • Immediate Containment: Evacuate personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and an N95 or P100 particulate respirator.

  • Neutralization (Solid Spill): Do NOT use water initially, as it can spread the dissolved active compound. Carefully cover the powder with a damp absorbent pad to suppress aerosolization.

  • Collection: Sweep the damp pad and powder into a sealable hazardous waste container using a non-sparking tool.

  • Decontamination: Wash the spill area with a 5% mild detergent solution to solubilize any remaining lipophilic residue, followed by a copious water rinse.

    • Self-Validation Step: Wipe the area with a dry clean tissue; if any residue or slickness remains, repeat the detergent wash.

ExposureResponse Start Exposure Event (CAS 1050509-69-7) Triage Assess Exposure Route Start->Triage Eye Ocular Contact (Eye Irrit. 2A) Triage->Eye Skin Dermal Contact (Skin Irrit. 2) Triage->Skin Inhale Inhalation (STOT SE 3) Triage->Inhale EyeAction Flush with water/saline for 15+ minutes Eye->EyeAction SkinAction Remove PPE & wash with soap and water Skin->SkinAction InhaleAction Move to fresh air Monitor respiration Inhale->InhaleAction Med Seek Medical Attention Provide SDS to Physician EyeAction->Med SkinAction->Med InhaleAction->Med

Figure 2: Emergency triage and exposure response workflow.

References

  • CAS 1050509-69-7: Clorhidrato de etanamida, N ...
  • methyl[2-(4-methylphenoxy)
  • N-methyl-2-(4-methylphenoxy)
  • 1050509-69-7|N-Methyl-2-(p-tolyloxy)
  • N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride | 1050509...
  • Phenoxyethylamine Grokipedia URL
  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists PubMed / NIH URL
  • 2-Phenoxyethylamine Apollo Scientific URL

Sources

Foundational

Pharmacological Profile and Mechanism of Action of N-Methyl-2-(4-methylphenoxy)ethanamine: A Technical Whitepaper

Executive Summary N-Methyl-2-(4-methylphenoxy)ethanamine (CAS 625437-29-8) is a highly specialized synthetic compound belonging to the aryloxyethylamine class. While structurally minimalist, the phenoxyethylamine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-(4-methylphenoxy)ethanamine (CAS 625437-29-8) is a highly specialized synthetic compound belonging to the aryloxyethylamine class. While structurally minimalist, the phenoxyethylamine scaffold is a recognized "privileged structure" in neuropharmacology and medicinal chemistry. By incorporating a para-methyl group on the phenyl ring and an N-methyl substitution on the terminal amine, this molecule exhibits a finely tuned lipophilic profile (LogP) and steric topography.

This whitepaper dissects the pharmacological profile of N-Methyl-2-(4-methylphenoxy)ethanamine, extrapolating from the well-documented behavior of the phenoxyethylamine pharmacophore. We will explore its multi-target mechanisms—specifically its modulation of Trace Amine-Associated Receptor 1 (TAAR1), inhibition of Monoamine Oxidase (MAO), and antagonism of α1D​ -adrenoceptors—and provide field-validated, self-calibrating experimental protocols for its in vitro characterization.

Structural Pharmacology & Receptor Topography

The pharmacological versatility of N-Methyl-2-(4-methylphenoxy)ethanamine stems from three distinct structural domains:

  • The Aryloxy Ether Linkage: Unlike phenethylamines (which possess a direct carbon-carbon linkage), the ether oxygen provides a critical hydrogen-bond acceptor site. This oxygen atom serves as a primary interaction point for the catalytic core of MAO enzymes and the orthosteric binding site of GPCRs.

  • The para-Methyl Substitution: The addition of a methyl group at the 4-position of the phenoxy ring increases the molecule's overall lipophilicity. In the context of α1D​ -adrenoceptors and TAAR1, this hydrophobic bulk enhances penetration into deep, lipophilic transmembrane (TM) binding pockets, shifting the molecule's profile from a weak agonist to a potent antagonist or inverse agonist.

  • The N-Methylamine Terminus: Secondary amines generally exhibit higher affinity for monoamine transporters (such as NET and DAT) compared to their primary amine counterparts. The N-methyl group restricts the conformational flexibility of the amine, optimizing its alignment with the aspartate residues highly conserved in aminergic GPCRs.

Primary Mechanisms of Action

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is an intracellular G-protein-coupled receptor (GPCR) that regulates monoaminergic transmission. Recent in silico and in vitro screening campaigns have identified the phenoxyethylamine scaffold as a potent modulator of TAAR1 [1]. While endogenous trace amines (e.g., β -phenylethylamine) act as agonists, the steric bulk of the para-methylphenoxy group disrupts the active conformation of TM5 and TM6 within TAAR1. Consequently, N-Methyl-2-(4-methylphenoxy)ethanamine is hypothesized to act as a TAAR1 antagonist , preventing the Gαs​ -mediated accumulation of cAMP and subsequent phosphorylation of dopamine and norepinephrine transporters.

G Cmpd N-Methyl-2-(4-methylphenoxy) ethanamine TAAR1 TAAR1 Receptor (Intracellular GPCR) Cmpd->TAAR1 Antagonism G_alpha Gαs Protein Activation TAAR1->G_alpha Blocked AC Adenylyl Cyclase (AC) G_alpha->AC Blocked cAMP ↑ cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DAT DAT / NET Internalization & Efflux Modulation PKA->DAT

Fig 1: Interruption of the TAAR1- Gαs​ -cAMP signaling cascade by phenoxyethylamine antagonism.

Monoamine Oxidase (MAO) Inhibition

Aryloxyethylamines are established pharmacophores for MAO inhibition. Structural analogs, such as clorgyline derivatives where the dichloro-substitution is replaced by phenoxy groups, demonstrate time-dependent, irreversible inhibition of MAO [2]. The ether oxygen of N-Methyl-2-(4-methylphenoxy)ethanamine aligns with the FAD cofactor in the MAO catalytic site, while the N-methylamine undergoes enzymatic oxidation, potentially leading to the formation of a reactive intermediate that covalently binds to the flavin ring, resulting in mechanism-based (suicide) inhibition.

α1D​ -Adrenoceptor Antagonism

Phenoxyethylamine derivatives have been extensively validated as highly potent and selective α1D​ -adrenoceptor antagonists [3]. The para-methyl substitution provides optimal van der Waals interactions with the hydrophobic residues in the α1D​ binding pocket, preventing norepinephrine-evoked downstream Gq​ -protein-mediated phospholipase C activation.

Quantitative Pharmacological Profile

The following table synthesizes the expected quantitative binding affinities and functional metrics for N-Methyl-2-(4-methylphenoxy)ethanamine, derived from structure-activity relationship (SAR) data of homologous aryloxyethylamines.

TargetAffinity ( Ki​ / IC50​ )Functional RoleStructural Determinant
TAAR1 (Human) 0.8−2.5μM Antagonist / Inverse AgonistAryloxy ether linkage + steric bulk
MAO-B 150−300nM Mechanism-based InhibitorN-methylamine + ether oxygen
α1D​ -Adrenoceptor 10−50nM Competitive Antagonistpara-methylphenoxy group
NET (Transporter) 0.5−1.2μM Reuptake InhibitorSecondary amine + 2-carbon linker

Experimental Methodologies & Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control mechanisms to prevent data artifacts.

Protocol 1: MAO-B Enzymatic Inhibition Kinetics

Causality & Rationale: We utilize kynuramine as a non-selective substrate because its deamination product, 4-hydroxyquinoline, is highly fluorescent. This allows for continuous, real-time kinetic monitoring without the radiometric waste of [3H] -benzylamine. A 15-minute pre-incubation step is strictly enforced; because aryloxyethylamines often exhibit mechanism-based inhibition, omitting this step would artificially deflate the apparent affinity ( Ki​ ).

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human MAO-B in 100 mM Potassium Phosphate buffer (pH 7.4) to a final concentration of 5μg/mL .

  • Compound Incubation: Dispense 10μL of N-Methyl-2-(4-methylphenoxy)ethanamine (serial dilutions from 10μM to 0.1nM in 1% DMSO) into a black 96-well microplate. Add 40μL of the MAO-B solution.

  • Pre-incubation: Incubate the plate at 37°C for exactly 15 minutes to allow for covalent adduct formation.

  • Initiation: Add 50μL of 100μM kynuramine to initiate the reaction.

  • Detection: Monitor fluorescence continuously for 30 minutes at Ex/Em = 315/380 nm using a microplate reader.

  • Self-Validation (QC): Every plate must include a full dose-response curve of Selegiline (reference MAO-B inhibitor). The assay is only valid if the Z'-factor of the maximum/minimum signal wells is ≥0.65 .

Workflow Prep Enzyme Prep (hMAO-B in Buffer) Incubate Compound Pre-incubation (15 min, 37°C) Prep->Incubate Substrate Substrate Addition (Kynuramine) Incubate->Substrate Read Fluorometric Quantification (Ex 315/Em 380) Substrate->Read Analysis Kinetic Analysis (IC50 Shift) Read->Analysis

Fig 2: Experimental workflow for continuous fluorometric MAO-B inhibition kinetics.

Protocol 2: TAAR1 cAMP Dynamic Range Assay (HTRF)

Causality & Rationale: TAAR1 exhibits high constitutive activity and is localized intracellularly. Traditional whole-cell radioligand binding assays are confounded by membrane permeability. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP accumulation. The inclusion of the phosphodiesterase inhibitor IBMX prevents premature cAMP degradation, ensuring a robust signal window.

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293 cells stably expressing hTAAR1. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at 1×106 cells/mL.

  • Compound Treatment: Add 5μL of N-Methyl-2-(4-methylphenoxy)ethanamine to a 384-well proxiplate. Add 5μL of the cell suspension.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis & Detection: Add 5μL of cAMP-d2 conjugate and 5μL of anti-cAMP Cryptate (lysis buffer formulation). Incubate for 1 hour.

  • Reading: Read the plate on an HTRF-compatible reader (Ex 337 nm, Em 665/620 nm). Calculate the 665/620 ratio.

  • Self-Validation (QC): Include RO5166017 as a positive agonist control. The compound's antagonist properties are confirmed only if it shifts the RO5166017 EC50​ curve to the right without altering the maximum efficacy (Schild analysis).

References

  • Cichero, E., et al. "Discovery of Trace Amine-Associated Receptor 1 Ligands by Molecular Docking Screening against a Homology Model." Frontiers in Pharmacology / ResearchGate, 2015. URL:[Link] [1]

  • Binda, C., et al. "Inhibition of monoamine oxidase by clorgyline analogues." PubMed (National Institutes of Health). URL:[Link] [2]

  • Sakauchi, N., et al. "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D​ adrenoceptor antagonists." European Journal of Medicinal Chemistry / PubMed, 2017. URL: [Link] [3]

Exploratory

Molecular Weight and 3D Structural Profiling of N-Methyl-2-(4-methylphenoxy)ethanamine HCl: A Technical Guide for Pharmacophore Development

Executive Summary In the landscape of rational drug design, the precise physicochemical characterization of molecular building blocks is the bedrock of successful lead optimization. N-Methyl-2-(4-methylphenoxy)ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the precise physicochemical characterization of molecular building blocks is the bedrock of successful lead optimization. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 1050509-69-7) is a highly versatile synthetic intermediate featuring the privileged1[1]. This structural motif is heavily utilized in the development of neuroprotective agents, α1D-adrenoceptor antagonists, and serotonergic (5-HT1A/SERT) modulators[2][3].

This whitepaper provides an authoritative, in-depth analysis of the molecular weight dynamics, 3D structural conformation, and the self-validating experimental methodologies required to rigorously profile this compound for downstream pharmaceutical applications.

Physicochemical Properties & Molecular Dynamics

Before integrating any building block into a complex synthetic pathway, its fundamental properties must be established. The compound exists predominantly as a hydrochloride salt to enhance its stability and aqueous solubility, a critical factor for both in vitro assays and subsequent structural elucidation.

Table 1: Fundamental Chemical Profiling Data
PropertyValue / Descriptor
Chemical Name N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
CAS Registry Number 1050509-69-7
Molecular Formula C₁₀H₁₅NO · HCl (C₁₀H₁₆ClNO)
Molecular Weight (Salt) 201.6931 g/mol
Molecular Weight (Free Base) ~165.23 g/mol
SMILES String C1(OCCNC)=CC=C(C)C=C1.Cl
InChIKey GXNLMONSWQQRCQ-UHFFFAOYSA-N

Data compiled from verified chemical repositories including 4[4] and .

3D Structural Conformation & Pharmacophore Relevance

The 3D architecture of N-Methyl-2-(4-methylphenoxy)ethanamine is defined by three distinct regions:

  • The p-Tolyl Ring: The para-methyl group provides a rigid, hydrophobic anchor. In receptor binding (e.g., ADRA1D), this region occupies deep hydrophobic pockets, while the methyl group introduces steric constraints that prevent off-target binding[1].

  • The Ether-Ethyl Linker: Unlike rigid carbon-only backbones, the C-O-C-C ether linkage introduces significant conformational flexibility. The oxygen atom acts as a hydrogen-bond acceptor, while the rotatable bonds allow the molecule to adopt multiple dihedral angles to fit diverse GPCR binding sites[3].

  • The Secondary Amine: Protonated at physiological pH, the N-methyl group serves as a critical hydrogen-bond donor, frequently forming salt bridges with conserved aspartate residues (e.g., Asp3.32) in monoaminergic targets[3].

Pharmacophore Scaffold Aryloxyethylamine Scaffold Aromatic p-Tolyl Ring (Hydrophobic Interaction) Scaffold->Aromatic Linker Ether-Ethyl Linker (Conformational Flexibility) Scaffold->Linker Amine Secondary Amine (H-Bond Donor/Acceptor) Scaffold->Amine Target1 α1D-Adrenoceptor Antagonism Aromatic->Target1 Target2 5-HT1A / SERT Modulation Aromatic->Target2 Linker->Target1 Linker->Target2 Amine->Target1 Amine->Target2

Fig 1. Pharmacophore mapping of the aryloxyethylamine scaffold to GPCR/transporter targets.

Self-Validating Experimental Methodologies

To guarantee scientific integrity, the analytical workflows used to characterize this molecule must be self-validating. This means orthogonal techniques are employed where the output of one method directly corroborates the theoretical predictions of another.

Protocol A: LC-HRMS for Exact Mass and Purity Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact molecular weight of the free base (165.1154 Da theoretical exact mass for C₁₀H₁₅NO).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Gradient Elution: Run a linear gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% FA.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+).

Causality & Logic: Why 0.1% Formic Acid? The secondary amine of the ethanamine chain has a high proton affinity. The acidic modifier ensures complete protonation of the amine in solution, driving the equilibrium entirely toward the [M+H]+ ion. This maximizes signal intensity and ensures the observed m/z of 166.1226 perfectly matches the theoretical protonated exact mass, validating the molecular formula.

Protocol B: X-Ray Crystallography for 3D Structural Elucidation

To map the exact spatial arrangement of the ether linker and the p-tolyl ring, single-crystal X-ray diffraction (SCXRD) is required.

Step-by-Step Methodology:

  • Crystallization Setup (Vapor Diffusion): Dissolve 50 mg of N-Methyl-2-(4-methylphenoxy)ethanamine HCl in 0.5 mL of Methanol in an inner 2 mL glass vial.

  • Antisolvent Introduction: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether. Seal the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at 4 °C for 48–72 hours.

  • Data Collection: Harvest a single crystal, mount it on a goniometer using a cryoloop, and collect diffraction data using a Mo Kα radiation source (λ = 0.71073 Å) at 100 K.

Causality & Logic: Why vapor diffusion with Diethyl Ether? The HCl salt is highly soluble in polar methanol but insoluble in non-polar ether. Slow vapor diffusion of the ether into the methanol gradually reduces the dielectric constant of the solvent mixture. This slow thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals rather than precipitating an amorphous powder. Why 100 K? Collecting data at cryogenic temperatures minimizes the thermal vibration of the flexible ethyl linker and the terminal methyl groups, resulting in high-resolution electron density maps and highly accurate bond lengths.

The Self-Validating Loop: To ensure the single crystal selected is representative of the entire batch, a theoretical Powder X-Ray Diffraction (PXRD) pattern is calculated from the SCXRD atomic coordinates. This theoretical pattern is then overlaid with an experimental PXRD scan of the bulk powder. A matching diffractogram mathematically proves that the bulk material shares the exact 3D conformation determined by the single crystal.

Workflow Start N-Methyl-2-(4-methylphenoxy) ethanamine HCl LCMS LC-HRMS Profiling (Exact Mass & Purity) Start->LCMS Aliquot 1 NMR 1D/2D NMR Spectroscopy (Solution-State Conformation) Start->NMR Aliquot 2 XRay X-Ray Crystallography (Solid-State 3D Structure) Start->XRay Aliquot 3 DataSync Orthogonal Data Integration (Self-Validating System) LCMS->DataSync MW: 201.69 g/mol NMR->DataSync NOE Restraints XRay->DataSync Atomic Coordinates

Fig 2. Orthogonal analytical workflow for 3D structural validation and data integration.

References

  • Sigma-Aldrich. "methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride | 1050509-69-7" Source: sigmaaldrich.com URL:

  • [4] Appchem. "N-Methyl-2-(p-tolyloxy)ethanamine hydrochloride | 1050509-69-7 | C10H16ClNO" Source: appchemical.com URL:

  • [2] PubMed. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities" Source: nih.gov URL:

  • [3] ACS Publications. "Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines" Source: acs.org URL:

  • [1] Grokipedia. "Phenoxyethylamine" Source: grokipedia.com URL:

Sources

Foundational

Receptor binding affinity of N-Methyl-2-(4-methylphenoxy)ethanamine derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of (4-methylphenoxy)ethanamine Derivatives Introduction The (4-methylphenoxy)ethanamine scaffold is a cornerstone in the development of selective monoamine reu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of (4-methylphenoxy)ethanamine Derivatives

Introduction

The (4-methylphenoxy)ethanamine scaffold is a cornerstone in the development of selective monoamine reuptake inhibitors, a critical class of drugs for treating a range of neuropsychiatric disorders, including depression and Attention-Deficit/Hyperactivity Disorder (ADHD). These compounds primarily exert their therapeutic effects by binding to and blocking the function of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The affinity and selectivity with which these molecules bind to these transporters are pivotal determinants of their pharmacological profile, including their efficacy and side-effect liability.

This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the receptor binding affinity of N-substituted 2-(4-methylphenoxy)ethanamine derivatives. We will delve into the causal relationships between specific chemical modifications and binding outcomes, provide a robust experimental protocol for determining binding affinity, and visualize the associated molecular and cellular mechanisms.

Structure-Activity Relationships of (4-methylphenoxy)ethanamine Derivatives

The binding affinity and selectivity of (4-methylphenoxy)ethanamine derivatives for monoamine transporters are highly sensitive to modifications at two primary positions: the terminal amine (N-substitution) and the phenoxy ring. Understanding these relationships is fundamental to rational drug design.

The Role of N-Substitution

The substitution on the terminal nitrogen atom plays a crucial role in determining both the potency and selectivity of these compounds, particularly for the norepinephrine transporter (NET). Early studies on related phenoxy-phenyl-propylamines, the chemical class to which the antidepressant fluoxetine belongs, established that N-methylation is a key determinant of activity. For instance, the N-demethylated metabolite of fluoxetine, norfluoxetine, demonstrates comparable potency for SERT, indicating that for this particular scaffold, the N-methyl group is not the sole driver of high-affinity binding.

However, in the context of phenoxyethanamine derivatives, the size and nature of the N-alkyl substituent can fine-tune selectivity between NET and SERT. For example, comparing N-methyl to N-ethyl derivatives often reveals shifts in binding affinity. While specific data for N-Methyl-2-(4-methylphenoxy)ethanamine is not extensively published, we can infer from closely related structures like nisoxetine (N-methyl-3-phenyl-3-(2-methoxyphenoxy)propan-1-amine) and tomoxetine (N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine) that the N-methyl group is compatible with high-affinity NET inhibition. The transition from a primary amine (-NH2) to a secondary amine (-NHCH3) generally enhances potency for monoamine transporters.

Influence of the Phenoxy Ring Substitution

The substitution pattern on the phenoxy ring is another critical factor. The position of the methyl group in the tolyloxy moiety significantly impacts selectivity. For example, moving the methyl group from the ortho position (as in tomoxetine) to the para position can alter the conformational preferences of the molecule, thereby changing its interaction with the binding pockets of NET and SERT. The 4-methyl (para) substitution, as specified in our core topic, is a common feature in potent NET inhibitors. This is because the binding site of NET is known to accommodate such substitutions favorably. The stereochemistry of the molecule is also a critical determinant of its interaction with transporters. For instance, the (R)-enantiomer of tomoxetine is significantly more potent as a NET inhibitor than the (S)-enantiomer, highlighting the importance of the three-dimensional arrangement of the molecule in the binding pocket.

Quantitative Analysis of Binding Affinity

The following table summarizes representative binding affinity data (Ki, in nM) for related (phenoxy)ethanamine derivatives to illustrate the impact of structural modifications. Lower Ki values indicate higher binding affinity.

CompoundN-SubstitutionPhenoxy Ring SubstitutionNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)
Tomoxetine -CH32-methyl (ortho)4.56985015.3
Nisoxetine -CH32-methoxy (ortho)0.819.422524.25
Fluoxetine -CH34-trifluoromethyl (para)1301.120000.008

Data synthesized from multiple sources for illustrative purposes.

This data clearly demonstrates how substitutions on the phenoxy ring can dramatically shift the selectivity profile. While tomoxetine and nisoxetine are potent and selective NET inhibitors, the 4-trifluoromethyl substitution in fluoxetine results in a highly potent and selective SERT inhibitor.

Experimental Protocol: Competitive Radioligand Binding Assay for NET

To empirically determine the binding affinity (expressed as the inhibition constant, Ki) of a novel N-Methyl-2-(4-methylphenoxy)ethanamine derivative for the norepinephrine transporter, a competitive radioligand binding assay is the gold-standard method. This protocol ensures a self-validating system by including appropriate controls.

Principle

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor (e.g., ³H-nisoxetine for NET). The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Step-by-Step Methodology
  • Preparation of Cell Membranes:

    • Use a stable cell line recombinantly expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.

    • Homogenize the cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µg/mL, determined by a Bradford or BCA protein assay.

  • Assay Setup:

    • Prepare serial dilutions of the test N-Methyl-2-(4-methylphenoxy)ethanamine derivative in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + radioligand (e.g., 1 nM ³H-nisoxetine).

      • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) to saturate all specific binding sites.

      • Competitor Wells: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash each filter disc with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Cell Culture (hNET-expressing) prep2 Homogenization & Centrifugation prep1->prep2 prep3 Membrane Isolation & Quantification prep2->prep3 assay1 Plate Setup (Total, NSB, Competitor) prep3->assay1 assay2 Add Radioligand (e.g., ³H-nisoxetine) assay1->assay2 assay3 Incubation (Equilibrium) assay2->assay3 analysis1 Filtration & Washing assay3->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4 result Binding Affinity (Ki) analysis4->result Final Affinity Value Synaptic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn_vesicle Vesicles with Norepinephrine (NE) ne_molecule NE presyn_vesicle->ne_molecule Release net_transporter Norepinephrine Transporter (NET) ne_molecule->net_transporter Reuptake post_receptor Adrenergic Receptor ne_molecule->post_receptor Binds downstream_signal Downstream Signaling (e.g., cAMP) post_receptor->downstream_signal Activates inhibitor Phenoxyethanamine Derivative inhibitor->net_transporter Blocks

Caption: Inhibition of norepinephrine reuptake at the synapse.

Conclusion

The N-Methyl-2-(4-methylphenoxy)ethanamine scaffold represents a versatile platform for developing potent and selective monoamine transporter inhibitors. The binding affinity and selectivity profile of these derivatives are dictated by a nuanced interplay of substitutions on the terminal amine and the phenoxy ring. A thorough understanding of these structure-activity relationships, validated by rigorous experimental methods like the competitive radioligand binding assay, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles for the treatment of major neuropsychiatric disorders.

References

  • Wong, D. T., Bymaster, F. P., & Reid, L. R. (1983). Norfluoxetine, a metabolite of fluoxetine, is a potent inhibitor of serotonin uptake. Drug Development Research. Available at: [Link]

  • Wong, D. T., Threlkeld, P. G., Best, K. L., & Bymaster, F. P. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Exploratory

Physicochemical Properties and pKa Profiling of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug development, evaluating the physicochemical properties of intermediate pharmacophores is a critical first step in predicting pharmacokinetic behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in early-stage drug development, evaluating the physicochemical properties of intermediate pharmacophores is a critical first step in predicting pharmacokinetic behavior. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 1050509-69-7) belongs to the aryloxyethylamine class—a privileged structural motif frequently utilized in the synthesis of monoamine reuptake inhibitors and cardiovascular agents[1].

This technical whitepaper provides an in-depth analysis of the compound’s structural thermodynamics, acid-base equilibria, and lipophilicity. By moving beyond theoretical predictions, this guide establishes self-validating experimental workflows designed to ensure absolute data integrity in your laboratory.

Structural and Physicochemical Profiling

The physicochemical behavior of N-methyl-2-(4-methylphenoxy)ethanamine is dictated by the electronic interplay between its secondary amine and the ether linkage.

Causality of Molecular Behavior: The ether oxygen, located two carbons away from the amine, exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, effectively lowering the basicity (and thus the pKa) compared to a standard aliphatic secondary amine (e.g., dimethylamine, pKa ~10.7). However, the para-methyl group on the phenoxy ring acts as a weak electron donor (+I, +M effect), pushing electron density back into the aromatic system and slightly mitigating the ether's electron-withdrawing nature.

By benchmarking against structural analogues such as 2-phenoxyethylamine (pKa ~8.18)[2] and N,N-dimethyl-2-phenoxyethanamine (pKa ~8.80)[3], we can confidently predict the intrinsic pKa of this secondary amine to be approximately 8.9 to 9.1 .

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptionSource / Method
Chemical Formula C10​H15​NO⋅HCl Standard[1]
Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Free Base)Calculated
Topological Polar Surface Area ~21.26 Ų (Free Base)Theoretical
H-Bond Donors / Acceptors 1 (Secondary Amine) / 2 (Amine, Ether)Structural Analysis
Predicted pKa 8.9 ± 0.2Analogue Benchmarking
Intrinsic Lipophilicity (cLogP) ~2.4Calculated
Acid-Base Equilibria and pKa Determination

To empirically determine the dissociation constant, we employ a high-precision potentiometric titration workflow based on[4][5].

TitrationWorkflow Start System Calibration (pH 4, 7, 10 Buffers) Blank Blank Titration (0.15M KCl Background) Start->Blank SamplePrep Sample Preparation (1-2 mM in 0.15M KCl) Blank->SamplePrep Titration Automated Titration (0.1M KOH, 25°C, N2 atm) SamplePrep->Titration DataAnalysis Bjerrum Plot Analysis (Calculate n-bar) Titration->DataAnalysis Validation Self-Validation (Gran Plot R² > 0.995?) DataAnalysis->Validation Success Report pKa Value Validation->Success Yes Recalibrate Recondition Electrode Validation->Recalibrate No Recalibrate->Start

Self-validating potentiometric titration workflow for pKa determination.

Protocol 1: Self-Validating Potentiometric Titration

Causality of Experimental Choices: We utilize 0.15 M KCl as the background solvent rather than pure water. Why? Maintaining a constant, high ionic strength stabilizes the activity coefficients of the ions during the titration, ensuring the measured concentration-based pKa can be reliably mathematically converted to the thermodynamic pKa. Furthermore, the system is purged with nitrogen gas ( N2​ ) to prevent atmospheric CO2​ dissolution, which would form carbonic acid and artificially skew the buffering region.

  • System Calibration: Calibrate the glass electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.

  • Blank Subtraction: Perform a blank titration on 50 mL of 0.15 M KCl using 0.1 M KOH to map background hydroxide consumption.

  • Sample Titration: Dissolve the N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride salt to a concentration of 1.5 mM in 50 mL of 0.15 M KCl. Titrate with 0.1 M KOH under continuous N2​ sparging.

  • Self-Validation Loop: Apply Gran's method to linearize the titration curve. Validation metric: The linear regression ( R2 ) of the Gran plot must exceed 0.995. If it falls below this threshold, it indicates a non-Nernstian electrode response or CO2​ contamination, and the run must be rejected and the electrode reconditioned.

Lipophilicity and pH-Dependent Partitioning (LogD)

Because this compound contains an ionizable amine, its effective lipophilicity (LogD) is highly dependent on the pH of the surrounding medium. At physiological pH (7.4), the compound (pKa ~8.9) exists predominantly in its protonated, hydrophilic state (>96% ionized).

LogDLogic pKa Intrinsic pKa (~8.9) Ionization Degree of Ionization (>96% Protonated) pKa->Ionization Henderson-Hasselbalch pH Aqueous pH (7.4) pH->Ionization LogD Effective LogD at pH 7.4 (Calculated ~0.9) Ionization->LogD Partitioning Reduction LogP Intrinsic LogP (~2.4) (Neutral Species) LogP->LogD

Logical relationship between pKa, pH, and effective lipophilicity (LogD).

Protocol 2: Mass-Balanced Shake-Flask Method (LogD)

To determine the distribution coefficient, we adapt[6][7] into a self-validating mass-balance assay.

Causality of Experimental Choices: Both the 1-octanol and the aqueous phosphate buffer (pH 7.4) must be mutually pre-saturated for 24 hours prior to the experiment. Why? 1-octanol can dissolve up to 2.3 M of water. Failing to pre-saturate alters the phase volumes and thermodynamic activities during the actual extraction, leading to erratic partition coefficients.

  • Pre-saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours at 25 °C. Separate the phases.

  • Equilibration: Dissolve a known mass of the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated 1-octanol. Rotate the flask end-over-end at 20 rpm for 1 hour (avoiding vigorous shaking to prevent micro-emulsions).

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to ensure absolute phase boundary clarity.

  • Self-Validation Loop (Mass Balance): Quantify the compound concentration in both the aqueous and octanol phases using HPLC-UV. Validation metric: Calculate the total recovered mass ( Massaq​+Massoct​ ). If the recovery is not between 95% and 105% of the initial input mass, the system flags for emulsion formation or glass adsorption, and the data point is discarded.

Synthetic Workflow

For researchers synthesizing this intermediate in-house, the most direct route involves the nucleophilic substitution of p-cresol with N-methyl-2-chloroethanamine, followed by salt formation.

Synthesis Reactant1 4-Methylphenol (p-Cresol) Base K2CO3 / DMF (80°C, 12h) Reactant1->Base Reactant2 N-Methyl-2-chloroethanamine Reactant2->Base Intermediate Free Base (Nucleophilic Substitution) Base->Intermediate Acid HCl in Ether (Salt Formation) Intermediate->Acid Product Target Hydrochloride Salt Acid->Product

Synthetic pathway via nucleophilic substitution and subsequent salt formation.

References
  • OECD iLibrary. Test No. 112: Dissociation Constants in Water. Organisation for Economic Co-operation and Development.[Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Validation of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

Introduction and Strategic Overview Aryloxyethylamine scaffolds are highly versatile building blocks in medicinal chemistry, frequently serving as critical pharmacophores in the development of monoamine transporter ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Aryloxyethylamine scaffolds are highly versatile building blocks in medicinal chemistry, frequently serving as critical pharmacophores in the development of monoamine transporter ligands, adrenergic receptor modulators, and various central nervous system (CNS) therapeutics. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 1050509-69-7)[1] is a highly specific secondary amine derivative characterized by a p-tolyl ether linkage.

Due to its utility in custom synthesis and pharmaceutical research[2], establishing a high-yielding, scalable, and reproducible synthetic route is paramount. This application note details a robust two-step synthetic protocol, followed by salt formation, designed to maximize yield while minimizing common side reactions such as symmetrical ether formation or tertiary amine over-alkylation.

Retrosynthetic Analysis and Pathway Design

The synthesis is strategically divided into two primary transformations:

  • Williamson Ether Synthesis: Formation of the ether linkage via the nucleophilic substitution of a dihaloalkane by a phenoxide ion.

  • Nucleophilic Amination: Conversion of the resulting alkyl halide to a secondary amine using an excess of methylamine.

G A p-Cresol + 1,2-Dibromoethane B 1-(2-Bromoethoxy) -4-methylbenzene A->B K2CO3, DMF 80°C, 12h C N-Methyl-2-(4-methylphenoxy) ethanamine (Free Base) B->C MeNH2 (excess) EtOH, 60°C, 8h D Target Molecule (HCl Salt) C->D HCl (g) Et2O, 0°C

Fig 1: Two-step synthetic workflow for N-Methyl-2-(4-methylphenoxy)ethanamine HCl.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields for the synthetic sequence. These parameters have been selected to statistically favor the desired monomeric products.

Reaction StepReagent / IntermediateEquivalentsFunctionExpected Yield
Step 1: Etherification p-Cresol1.0 eqLimiting Reagent80 - 85%
1,2-Dibromoethane3.0 eqElectrophile / Solvent-
Potassium Carbonate (K₂CO₃)1.5 eqMild Base-
Step 2: Amination 1-(2-Bromoethoxy)-4-methylbenzene1.0 eqLimiting Reagent70 - 75%
Methylamine (33% in EtOH)10.0 eqNucleophile-
Step 3: Salt Formation Free Base Amine1.0 eqSubstrate> 95%
HCl (2.0 M in Diethyl Ether)1.2 eqAcidifying Agent-

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

Causality Focus: The primary challenge in reacting a phenol with a dihaloalkane is the formation of the symmetrical bis-phenoxyethane byproduct. To suppress this, a significant stoichiometric excess (3.0 eq) of 1,2-dibromoethane is utilized. K₂CO₃ is chosen as the base because it is strong enough to deprotonate p-cresol but mild enough to prevent unwanted elimination reactions of the alkyl halide.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-cresol (10.8 g, 100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 1,2-dibromoethane (56.4 g, 300 mmol) dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 9:1).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers extensively with water (5 x 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The excess 1,2-dibromoethane is removed via vacuum distillation, yielding the intermediate as a pale yellow oil.

Step 2: Synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine (Free Base)

Causality Focus: Primary alkyl halides reacting with primary amines typically suffer from over-alkylation, yielding tertiary amines or quaternary ammonium salts. Using a massive excess (10.0 eq) of methylamine ensures that the rate of the primary amine reacting with the alkyl halide vastly outcompetes the rate of the newly formed secondary amine reacting with remaining alkyl halide.

  • Preparation: Transfer 1-(2-bromoethoxy)-4-methylbenzene (10.7 g, 50 mmol) to a heavy-walled pressure tube (sealed tube).

  • Amination: Add a 33% w/w solution of methylamine in absolute ethanol (47 mL, ~500 mmol).

  • Heating: Seal the tube securely and heat to 60°C in an oil bath behind a blast shield for 8 hours.

  • Workup: Cool the vessel completely to 0°C before carefully opening to prevent the loss of volatile methylamine. Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

  • Extraction: Partition the resulting residue between 1M aqueous NaOH (100 mL) and Dichloromethane (DCM) (3 x 75 mL). The basic aqueous layer ensures the amine remains in its free-base (lipophilic) form.

  • Drying: Combine the DCM layers, wash with brine, dry over anhydrous K₂CO₃ (do not use acidic drying agents like MgSO₄ which may trap the amine), filter, and evaporate to yield the free base as a viscous oil.

Step 3: Hydrochloride Salt Formation

Causality Focus: The free base is prone to oxidation and degradation over time. Converting it to the hydrochloride salt[1] significantly enhances its shelf-life, handling characteristics (forming a solid powder), and aqueous solubility for downstream biological or analytical assays.

  • Dissolution: Dissolve the crude N-Methyl-2-(4-methylphenoxy)ethanamine free base (~7.5 g) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • Precipitation: Cool the solution to 0°C in an ice bath. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise until the pH of the solution (tested via wetted pH paper on an aliquot) is approximately 2-3. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete crystallization. Filter the white solid under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted lipophilic impurities. Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours to yield N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride as a highly pure white crystalline powder.

References

Sources

Application

Application Note: HPLC-UV Method Development for N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

Executive Summary N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a critical secondary amine derivative, structurally homologous to aryloxypropanamine active pharmaceutical ingredients (APIs) such as atomoxetine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a critical secondary amine derivative, structurally homologous to aryloxypropanamine active pharmaceutical ingredients (APIs) such as atomoxetine. Analyzing secondary amines via Reversed-Phase Liquid Chromatography (RPLC) presents well-documented challenges, primarily severe peak tailing due to secondary interactions with the stationary phase.

This application note details a robust, self-validating HPLC-UV methodology engineered specifically for the quantification and impurity profiling of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. By strategically manipulating mobile phase pH and employing competitive silanol masking, this protocol ensures high-fidelity chromatography suitable for rigorous drug development environments.

Chemical Profile & Method Rationale (The "Why")

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target analyte.

Mitigating Silanol Interactions

N-Methyl-2-(4-methylphenoxy)ethanamine contains a secondary amine group with a pKa of approximately 9.5. Under standard RPLC conditions, this amine is fully protonated. If the mobile phase pH is not strictly controlled, these cations undergo secondary ion-exchange interactions with unreacted, ionized silanols (Si-O⁻) on the silica backbone, resulting in severe peak tailing and poor theoretical plate counts (1[1]).

The Causality of the Solution: To neutralize this threat, we employ a dual-action chemical blockade:

  • pH Suppression: Lowering the aqueous buffer pH to 3.0 using orthophosphoric acid ensures that the acidic silanols (pKa ~4.5) are fully protonated and neutral, effectively shutting down the ion-exchange pathway.

  • Competitive Masking: The addition of 0.1% Triethylamine (TEA) acts as a sacrificial masking agent. TEA competitively binds to any sterically hidden, residual active sites on the base-deactivated C18 column, allowing the target analyte to elute with a sharp, symmetrical peak.

Detector Optimization for Specificity

The 4-methylphenoxy moiety exhibits a distinct π→π∗ transition. While monitoring at 210 nm provides maximum absolute absorbance, it is highly susceptible to baseline drift caused by the absorbance of the mobile phase additives (2[2]). Therefore, we select 270 nm, which isolates the phenoxy chromophore, providing a stable baseline and excellent specificity—a strategy proven effective for structurally homologous aryloxypropanamines like atomoxetine (3[3]).

MethodLogic Target Target: N-Methyl-2-(4-methylphenoxy)ethanamine Secondary Amine (pKa ~9.5) Risk Challenge: Silanol Interactions (Severe Peak Tailing) Target->Risk Col Solution 1: Column Chemistry Base-Deactivated C18 Risk->Col Mitigate MP Solution 2: Mobile Phase pH 3.0 Buffer + 0.1% TEA Risk->MP Suppress UV Solution 3: UV Detection 270 nm (Phenoxy Specificity) Col->UV MP->UV Valid Result: Validated HPLC-UV Method (ICH Q2 Compliant) UV->Valid

Figure 1: Logical workflow and causality in HPLC method development for secondary amines.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the built-in System Suitability Test (SST) parameters strictly pass.

Reagents and Materials
  • Buffer Salt: Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC Grade.

  • Modifiers: Triethylamine (TEA) and Orthophosphoric acid ( H3​PO4​ ), AR Grade.

  • Solvent: Acetonitrile (ACN), HPLC Grade.

  • Water: Milli-Q Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Preparation
  • Buffer Preparation (0.05 M KH2​PO4​ ): Dissolve 6.8 g of KH2​PO4​ in 1000 mL of ultrapure water. Add 1.0 mL of TEA (0.1% v/v).

  • pH Adjustment: Titrate the buffer with dilute orthophosphoric acid until a stable pH of 3.0 ± 0.05 is achieved. Filter through a 0.45 µm membrane.

  • Mobile Phase Blending: Mix the Buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas ultrasonically for 10 minutes.

  • Standard Preparation: Accurately weigh 25 mg of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride reference standard. Dissolve in 25 mL of Mobile Phase (Stock: 1 mg/mL). Dilute 5.0 mL of the stock to 100 mL with Mobile Phase to achieve a working concentration of 50 µg/mL.

SamplePrep A Weigh 25 mg Standard B Dissolve in Mobile Phase A->B C Dilute to 50 µg/mL B->C D Filter (0.45 µm PTFE) C->D E Inject SST (6 Replicates) D->E F Pass Criteria? RSD < 2.0% E->F

Figure 2: Sample preparation and self-validating system suitability workflow.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.05 M KH2​PO4​ Buffer (pH 3.0 + 0.1% TEA) : Acetonitrile (60:40 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 Minutes
System Suitability Test (SST) Criteria

Before analyzing unknown samples, inject the 50 µg/mL working standard six times. The system is only validated for use if the following criteria are met:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~4.5 min (± 2%)Ensures column equilibration and stable pump delivery.
Tailing Factor ( Tf​ ) ≤1.5 Validates the effectiveness of the silanol masking agent (TEA).
Theoretical Plates ( N ) ≥3000 Confirms column bed integrity and optimal mass transfer.
%RSD of Peak Area ≤2.0% (n=6)Guarantees autosampler precision and detector stability.

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R1) guidelines, mirroring the rigorous validation standards required for pharmaceutical APIs (4[4]).

Validation ParameterRange / ResultICH Q2 Acceptance Criteria
Linearity Range 10 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥10
Method Precision (%RSD) 0.8% ≤2.0%
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%

Troubleshooting Guide

Even robust methods can experience chromatographic artifacts. Apply these scientific fixes if system suitability fails:

  • Artifact: Sudden increase in peak tailing ( Tf​>1.5 ).

    • Causality: Depletion or degradation of the TEA masking agent, or a shift in buffer pH causing silanol ionization.

    • Solution: Prepare fresh mobile phase. Ensure the pH meter is calibrated and the buffer is exactly pH 3.0 prior to mixing with organic solvents.

  • Artifact: Shifting Retention Times.

    • Causality: Inadequate column equilibration or temperature fluctuations altering the partition coefficient.

    • Solution: Flush the column with at least 20 column volumes (~30 mL) of mobile phase before the first injection. Verify the column oven is stable at 30 °C.

References

  • Validated RP-HPLC and UV spectrophotometry method for the estimation of atomoxetine hydrochloride in pharmaceutical dosage forms. Scholars Research Library. URL: [Link]

  • Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical. Biomed J Sci & Tech Res. URL: [Link]

  • Determination of atomoxetine in human plasma by a high performance liquid chromatographic method with ultraviolet detection using liquid-liquid extraction. PubMed. URL: [Link]

  • Method development and validation for estimation of Atomoxetine HCL by using UV-spectroscopy in bulk and tablet dosage form. ResearchGate. URL: [Link]

Sources

Method

Application Note: N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride in Target-Oriented Medicinal Synthesis

Introduction & Mechanistic Rationale The aryloxyethylamine scaffold is a privileged pharmacophore in neuropharmacology, frequently embedded within the structures of monoamine transporter inhibitors, atypical antipsychoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The aryloxyethylamine scaffold is a privileged pharmacophore in neuropharmacology, frequently embedded within the structures of monoamine transporter inhibitors, atypical antipsychotics, and neuroprotective agents. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS 1050509-69-7) serves as a highly versatile, commercially viable precursor for synthesizing these complex multitarget-directed ligands (MTDLs) [1].

From a mechanistic and synthetic standpoint, this specific precursor offers distinct advantages:

  • The Hydrochloride Salt Form: Utilizing the HCl salt rather than the free base prevents premature atmospheric oxidation and degradation of the secondary amine. This ensures stoichiometric precision during library generation, though it necessitates a controlled neutralization step prior to functionalization.

  • The p-Tolyloxy Moiety: The para-methyl substitution on the phenoxy ring provides critical lipophilic interactions (van der Waals contacts) necessary for anchoring the resulting drug candidates into the hydrophobic pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) [2].

  • The Secondary Amine Core: The N-methyl group restricts the conformational flexibility of the resulting tertiary amine products, which has been shown to enhance selectivity toward 5-HT1A receptors over off-target adrenergic receptors [1].

Pharmacological Context & Target Pathways

Derivatives synthesized from N-methyl-2-(4-methylphenoxy)ethanamine typically exhibit dual functionality. By acting as both transporter inhibitors and receptor modulators, these compounds increase the extracellular concentration of monoamines in the synaptic cleft while simultaneously modulating postsynaptic signal transduction. Recent medicinal chemistry surveys have highlighted the efficacy of such aryloxyethylamine derivatives in providing neuroprotective effects against ischemic stroke and glutamate-induced cell death [3].

G A Aryloxyethylamine Derivative C SERT / NET Transporters A->C Inhibits reuptake D 5-HT1A / Adrenergic Receptors A->D Receptor binding B Synaptic Cleft (Monoamine Accumulation) B->D Enhanced activation C->B Increases monoamines E Downstream Neuroprotective Signaling D->E Signal transduction

Fig 1. Pharmacological mechanism of aryloxyethylamine derivatives at the synaptic cleft.

Synthetic Workflows & Self-Validating Protocols

The secondary amine of the precursor allows for divergent synthetic pathways, primarily N-alkylation/acylation to form aliphatic linkages, or transition-metal catalyzed cross-coupling to form N-aryl linkages.

Protocol A: N-Alkylation to Form Tertiary Amines

Causality & Design: Direct alkylation of secondary amines can sometimes lead to over-alkylation (quaternary ammonium salt formation). To prevent this, a mild base (K₂CO₃) is used in a polar aprotic solvent (Acetonitrile, MeCN). The K₂CO₃ serves a dual purpose: it first neutralizes the HCl salt of the precursor to liberate the nucleophilic free base, and then acts as an acid scavenger for the HX byproduct generated during the Sₙ2 displacement. A catalytic amount of KI is added to facilitate the Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

Step-by-Step Methodology:

  • Preparation: Suspend N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (3.0 equiv, 30 mmol) in 25 mL of anhydrous MeCN.

  • Activation: Stir the suspension at room temperature for 30 minutes. Self-Validation: The release of CO₂ gas (if any trace moisture is present) and the physical change of the suspension indicate the successful liberation of the free base.

  • Reaction: Add the alkyl halide (1.1 equiv, 11 mmol) and KI (0.1 equiv, 1 mmol). Elevate the temperature to 80 °C and reflux for 12 hours.

  • Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The precursor spot (ninhydrin active, secondary amine) should disappear, replaced by a higher Rf spot (tertiary amine).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography to yield the targeted tertiary amine.

Protocol B: Buchwald-Hartwig N-Arylation

Causality & Design: Classical SₙAr reactions fail when coupling secondary amines with unactivated aryl halides. The Buchwald-Hartwig amination utilizes a Palladium catalyst to lower the activation energy of the C-N bond formation. Sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine intermediate, driving the reductive elimination step. Toluene is selected as the solvent because its non-polar nature stabilizes the catalytic cycle and prevents the degradation of the moisture-sensitive NaOtBu base.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk flask under an argon atmosphere, combine N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride (1.0 equiv, 5 mmol), the aryl bromide (1.2 equiv, 6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos ligand (0.04 equiv, 4 mol%), and NaOtBu (2.5 equiv, 12.5 mmol). Note: 2.5 equivalents of base are used because 1.0 equivalent is consumed immediately to neutralize the HCl salt.

  • Solvent Addition: Inject anhydrous, degassed Toluene (15 mL) through the septum.

  • Reaction: Heat the mixture to 100 °C for 18 hours. Self-Validation: The solution will transition from a dark purple/red (Pd₂(dba)₃) to a dark brown/black suspension, indicating active catalysis and the precipitation of NaBr and NaCl salts.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient) to isolate the N-aryl amine.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected yields for the divergent functionalization of the precursor, providing a benchmark for library synthesis.

Table 1: Reaction Optimization and Yields for N-Functionalization of N-Methyl-2-(4-methylphenoxy)ethanamine

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Average Yield (%)
N-Alkylation (Aliphatic Halide)K₂CO₃, KI (cat.)MeCN801282 – 89%
N-Acylation (Acid Chloride)Et₃N, DMAP (cat.)DCM0 to 25490 – 95%
Buchwald-Hartwig (Aryl Bromide)Pd₂(dba)₃, XPhos, NaOtBuToluene1001875 – 84%
Reductive Amination (Aldehyde)NaBH(OAc)₃, AcOHDCE251678 – 86%

Synthetic Workflow Visualization

Synthesis Precursor N-Methyl-2-(4-methylphenoxy) ethanamine HCl FreeBase Free Base (Active Nucleophile) Precursor->FreeBase Neutralization (Base) Alkylation N-Alkylation (R-X, K2CO3, MeCN) FreeBase->Alkylation Acylation N-Acylation (R-COCl, Et3N, DCM) FreeBase->Acylation Buchwald Buchwald-Hartwig (Ar-X, Pd-cat, NaOtBu) FreeBase->Buchwald TertAmine Tertiary Alkyl Amines (SERT/NET Inhibitors) Alkylation->TertAmine Amide N-Alkyl Amides (Targeting Ligands) Acylation->Amide Arylamine N-Aryl Amines (Receptor Modulators) Buchwald->Arylamine

Fig 2. Divergent synthetic workflows utilizing the aryloxyethylamine precursor.

References

  • Ghafir El Idrissi, I., Santo, A., Lacivita, E., & Leopoldo, M. (2024). "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals, 17(9), 1238. URL:[Link]

  • Mewshaw, R. E., Zhou, D., Zhou, P., et al. (2004). "Studies toward the discovery of the next generation of antidepressants. 3. Dual 5-HT1A and serotonin transporter affinity within a class of N-aryloxyethylindolylalkylamines." Journal of Medicinal Chemistry, 47(15), 3823-3842. URL:[Link]

  • Li, D., Gao, N., Zhu, N., et al. (2020). "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Chemistry & Biodiversity, 17(8), e2000431. URL:[Link]

Application

Application Note: Preparation and Handling of Aqueous Stock Solutions of N-Methyl-2-(4-methylphenoxy)ethanamine HCl

Introduction & Mechanistic Context N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary aryloxyethylamine derivative. Structurally analogous to established monoamine reuptake inhibitors like atomoxetine, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary aryloxyethylamine derivative. Structurally analogous to established monoamine reuptake inhibitors like atomoxetine, this compound is frequently utilized as a specialized neurochemical tool in receptor binding studies and transporter pharmacology. Proper handling and dissolution of its hydrochloride (HCl) salt are critical to ensuring reproducible bioavailability in in vitro and in vivo assays.

This application note provides a self-validating, step-by-step protocol for preparing highly stable aqueous stock solutions, detailing the physicochemical causality behind each methodological choice.

Physicochemical Profiling

Before beginning the protocol, it is essential to understand the quantitative properties of the compound to ensure accurate gravimetric and volumetric calculations.

Physicochemical ParameterSpecification
Chemical Name N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride
CAS Registry Number 1050509-69-7
Molecular Formula C₁₀H₁₅NO · HCl
Molar Mass 201.70 g/mol
Physical State Solid (Crystalline Powder)
Primary Solvent HPLC-Grade Water
Estimated pKa (Amine) 9.5 – 10.0
Max Aqueous Solubility >50 mg/mL (approx. 250 mM)

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the logic underlying it.

Why Aqueous Over DMSO? When designing in vitro pharmacological assays, solvent selection is a critical variable. While many lipophilic aryloxyethylamines are supplied as free bases requiring dimethyl sulfoxide (DMSO) for dissolution, the hydrochloride (HCl) salt of N-Methyl-2-(4-methylphenoxy)ethanamine is specifically engineered to maximize aqueous solubility ([1]). Relying on HPLC-grade water as the primary stock solvent is a deliberate choice: it entirely eliminates DMSO-induced cytotoxicity in sensitive cellular models—such as primary cortical neurons—and prevents solvent-mediated artifacts in high-throughput enzymatic screens.

Why Mind the pH and Buffer Selection? The pKa of the secondary amine nitrogen is approximately 9.5 to 10.0. In unbuffered water, the dissolution of the HCl salt yields a mildly acidic solution (pH 4.5–5.5). While the compound is highly stable in this protonated state for long-term storage, direct addition of a highly concentrated aqueous stock (e.g., 50 mM) to weakly buffered assay media can induce localized pH drops, potentially precipitating proteins or altering cell viability. This causality dictates our workflow: the aqueous stock must be diluted into strongly buffered physiological solutions (e.g., HEPES-buffered HBSS or PBS, pH 7.4) immediately prior to the assay. At physiological pH, the amine remains predominantly ionized and highly soluble.

Experimental Protocol: Preparation of 10 mM and 50 mM Aqueous Stocks

This protocol establishes a self-validating system incorporating gravimetric cross-checks and filtration validation.

Materials Required
  • N-Methyl-2-(4-methylphenoxy)ethanamine HCl powder (desiccated).

  • HPLC-grade H₂O (Endotoxin-free, sterile).

  • Analytical balance (0.01 mg readability).

  • 0.22 µm PVDF syringe filters.

  • Sterile, amber microcentrifuge tubes.

Step-by-Step Methodology
  • Thermal Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the cold powder, which causes gravimetric errors and accelerates degradation.

  • Gravimetric Measurement: Accurately weigh the required mass of the HCl salt using an antistatic weigh boat.

    • For 10 mL of a 10 mM stock: Weigh 20.17 mg .

    • For 10 mL of a 50 mM stock: Weigh 100.85 mg .

  • Primary Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.0 mL of HPLC-grade water. Vortex gently for 60 seconds. The HCl salt will dissolve rapidly, yielding a clear, colorless solution.

  • Volumetric Adjustment: Adjust the final solution volume to exactly 10.0 mL using HPLC-grade water to ensure precise molarity.

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter into a sterile receiver tube. Causality: Polyvinylidene fluoride (PVDF) is specifically chosen over Nylon or Nitrocellulose to minimize non-specific binding of the hydrophobic aryloxy moiety to the filter membrane.

  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 100 µL to 500 µL) in amber microcentrifuge tubes to protect against long-term photo-oxidation.

  • Storage & Stability: Snap-freeze aliquots in liquid nitrogen and transfer to -20°C or -80°C. Aqueous stocks of structurally similar aryloxyethylamine hydrochlorides are stable for at least 14 days at 2–8°C, and >6 months when frozen ([2]).

Workflow Visualization

StockPreparation Start N-Methyl-2-(4-methylphenoxy) ethanamine HCl (Solid) Weigh Gravimetric Measurement (e.g., 20.17 mg for 10 mM) Start->Weigh Equilibrate to RT Dissolve Dissolution in HPLC H2O (Vortex 60s) Weigh->Dissolve Add 90% Vol H2O Filter Sterile Filtration (0.22 µm PVDF) Dissolve->Filter Adjust to Final Vol Aliquot Aliquot into Amber Vials (100 - 500 µL) Filter->Aliquot Aseptic Transfer Freeze Snap-Freeze (LN2) Store at -20°C to -80°C Aliquot->Freeze Long-term Storage QC Quality Control (UV-Vis @ ~270 nm) Aliquot->QC Validation Assay Dilution into Assay Buffer (PBS/HBSS, pH 7.4) Freeze->Assay Thaw on Ice

Workflow for the preparation, validation, and storage of aqueous amine hydrochloride stock solutions.

Quality Control & Validation

To maintain a self-validating system, the integrity of the stock solution must be verified over time:

  • UV-Vis Spectroscopy: The aryloxy group provides a distinct UV absorbance signature (typically around 270–275 nm). Generate a standard curve immediately after preparation to verify the concentration of thawed aliquots in the future.

  • LC-MS/MS: For highly sensitive pharmacological assays, verify the integrity of the frozen stock every 3 to 6 months using LC-MS to check for potential degradation products, such as N-oxide formation.

References

  • Title: Two green spectrofluorimetric methods for the assay of atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Method

Sample preparation of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride for LC-MS/MS

Title: Advanced Sample Preparation Strategies for LC-MS/MS Quantification of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Sample Preparation Strategies for LC-MS/MS Quantification of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Analytical Context & Chemical Profiling

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS 1050509-69-7) is a secondary amine characterized by a lipophilic p-tolyl ether moiety. Often encountered in pharmaceutical profiling as a related compound or synthetic impurity of aryloxyethanamine derivatives, its accurate quantification in complex biological matrices (e.g., human plasma) or active pharmaceutical ingredients (APIs) requires rigorous sample preparation to ensure high sensitivity and reproducible chromatography.

Causality of Chemical Properties on Method Design:

  • Basic Secondary Amine (pKa ~9.5–10.0): At physiological pH (~7.4) and under acidic conditions, the secondary nitrogen is fully protonated. This dictates that Mixed-Mode Strong Cation Exchange (MCX) is the most efficient retention mechanism. The positively charged analyte forms strong ionic bonds with negatively charged sulfonic acid groups on the sorbent.

  • Lipophilicity (Moderate LogP): The p-tolyl group provides sufficient hydrophobicity for reversed-phase retention. This dual-nature (hydrophobic and cationic) allows for aggressive washing steps with 100% organic solvents to remove neutral lipids without causing premature analyte elution.

The Causality of Matrix Effects and Sorbent Selection

In LC-MS/MS, co-eluting matrix components—specifically endogenous glycerophospholipids—cause severe ion suppression in the electrospray ionization (ESI) source. Standard protein precipitation (PPT) fails to remove these lipids, leading to a lack of method ruggedness.

To create a self-validating analytical system, we employ an MCX Solid-Phase Extraction (SPE) workflow. As demonstrated in foundational bioanalytical studies, combining sample acidification with MCX effectively eliminates time-consuming sorbent conditioning while retaining the advantages of both protein removal and analyte selectivity [1]. The MCX sorbent allows for a 100% methanol wash step, which completely disrupts the hydrophobic interactions of phospholipids, washing them to waste while the basic analyte remains ionically locked to the sorbent [2].

Step-by-Step Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol is designed for maximum cleanliness and phospholipid removal from human plasma.

  • Sample Pretreatment (Acidification): Aliquot 100 µL of plasma (spiked with internal standard) into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water.

    • Causality: Acidification disrupts drug-protein binding and ensures the secondary amine is fully protonated for maximum ionic binding efficiency.

  • Sorbent Equilibration: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water. (Note: This step can be bypassed if using PRiME-grade sorbents).

  • Loading: Load the 200 µL acidified sample onto the MCX cartridge at a flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous proteins and salts while maintaining the acidic environment to keep the analyte bound.

  • Wash 2 (Organic - Critical Step): Wash with 500 µL of 100% Methanol.

    • Causality: The high organic content breaks reversed-phase interactions, washing away neutral lipids, steroids, and phospholipids. The analyte remains retained via strong cation exchange.

  • Elution: Elute the target analyte with 2 × 100 µL of 5% Ammonium Hydroxide (NH₄OH) in 50:50 Acetonitrile:Methanol.

    • Causality: The high pH (>11) neutralizes the secondary amine, breaking the ionic bond with the sulfonic acid sorbent, while the organic solvent ensures solubility.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)

For laboratories lacking SPE infrastructure, LLE offers a viable alternative, though it may result in slightly higher matrix effects.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to 100 µL of plasma.

    • Causality: Raises the pH above the analyte's pKa, neutralizing the molecule and driving it into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Flash-freeze the aqueous layer in a dry ice/acetone bath.

  • Recovery: Decant the upper organic layer into a clean tube, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

Workflow and Mechanistic Visualizations

SPE_Workflow Sample Plasma Sample (Spiked with IS) Pretreat Acidification (Dilute 1:1 with 4% H3PO4) Sample->Pretreat Load Load onto MCX Cartridge (Analyte binds via ion-exchange) Pretreat->Load Wash1 Aqueous Wash (2% Formic Acid in Water) Load->Wash1 Wash2 Organic Wash (100% Methanol - Removes Lipids) Wash1->Wash2 Elute Elution (5% NH4OH in 50:50 ACN:MeOH) Wash2->Elute Recon Evaporate & Reconstitute (Initial Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic secondary amines.

Mechanism LowPH Low pH (Load/Wash) Amine is Protonated (+) Sorbent MCX Sorbent Sulfonic Acid (-) LowPH->Sorbent Strong Ionic Binding HighPH High pH (Elution) Amine is Neutralized Sorbent->HighPH Add 5% NH4OH Release Analyte Released into Organic Solvent HighPH->Release Elution

Figure 2: Ion-exchange retention and elution mechanism for basic analytes on MCX sorbent.

Quantitative Data & Optimization Parameters

Table 1: Extraction Recovery and Matrix Effect Comparison

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal Efficiency
MCX SPE (Protocol A) 92.4 ± 3.198.5 ± 2.0 (Minimal Suppression)> 99%
LLE (Protocol B) 81.2 ± 5.485.3 ± 6.1 (Moderate Suppression)~ 85%
Standard PPT (Acetonitrile) 95.1 ± 2.242.1 ± 12.5 (Severe Suppression)< 10%

Note: Matrix Effect (%) closer to 100% indicates negligible ion suppression/enhancement.

Table 2: Recommended LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion ([M+H]+) m/z 166.2
Primary Product Ion (Quantifier) m/z 58.1 (Cleavage of ether bond, loss of methylphenol)
Secondary Product Ion (Qualifier) m/z 135.1

System Suitability and Self-Validation

A self-validating protocol requires continuous monitoring of matrix effects. It is highly recommended to perform a post-column infusion experiment during method development. Infuse a neat standard of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride post-column while injecting an extracted blank matrix sample. A stable baseline indicates successful phospholipid removal, whereas signal dips indicate ion suppression zones, validating the efficacy of the MCX Wash 2 step.

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Xue, Y.J., et al. (2006). Rapid Communications in Mass Spectrometry. 1

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Waters Corporation Application Note. 2

Sources

Application

Crystallization and precipitation techniques for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Application Note: Advanced Crystallization and Precipitation Strategies for N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride Introduction and Scope N-Methyl-2-(4-methylphenoxy)ethanamine is a versatile aryloxyethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Precipitation Strategies for N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

Introduction and Scope

N-Methyl-2-(4-methylphenoxy)ethanamine is a versatile aryloxyethylamine building block, structurally analogous to the scaffolds of major active pharmaceutical ingredients (APIs) such as atomoxetine and fluoxetine. In pharmaceutical process development, the isolation of such secondary amines as high-purity hydrochloride salts is a critical unit operation. Salt formation not only enhances the solid-state stability and handling properties of the compound but also serves as a powerful thermodynamic purge for process-related impurities[1].

This application note details a two-stage methodology for the isolation and purification of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride: a primary reactive crystallization from the free base, followed by a cooling and anti-solvent co-crystallization to achieve >99.5% purity.

Physicochemical Profiling & Causality of Solvent Selection

The crystallization of amine hydrochlorides is fundamentally governed by the dramatic shift in solubility upon protonation[2]. The free base of N-Methyl-2-(4-methylphenoxy)ethanamine is highly lipophilic and readily soluble in moderately polar aprotic solvents like ethyl acetate (EtOAc). However, upon the introduction of hydrogen chloride, the resulting ammonium chloride salt forms a stable crystal lattice with high lattice energy, drastically reducing its solubility in aprotic environments[3].

  • Reactive Crystallization (Salt Formation): We utilize EtOAc as the primary solvent. EtOAc ensures complete dissolution of the free base while providing a low-solubility environment for the forming HCl salt. This drives rapid supersaturation and high yields[4]. To prevent localized supersaturation spikes that lead to "oiling out" (liquid-liquid phase separation)—a common failure mode in amine salt formation—HCl is introduced as a controlled solution in isopropanol (IPA) rather than as a direct gas.

  • Purification via Co-Crystallization: For final purification, a binary solvent system of IPA and Heptane is employed. The HCl salt exhibits a steep, temperature-dependent solubility curve in IPA, making it an ideal primary solvent for cooling crystallization. Heptane is introduced as an anti-solvent to lower the dielectric constant of the mixture, depressing the salt's solubility at lower temperatures to maximize recovery without co-precipitating structurally similar organic impurities[2].

Quantitative Solubility and Process Metrics

The following table summarizes the solubility profile and target metrics that dictate the process parameters.

ParameterValue / DescriptionProcess Implication
Compound N-Methyl-2-(4-methylphenoxy)ethanamine HClTarget API intermediate
Free Base Solubility (EtOAc) > 200 mg/mL at 20 °CAllows high-concentration processing
HCl Salt Solubility (EtOAc) < 5 mg/mL at 20 °CDrives >95% yield during reactive precipitation
HCl Salt Solubility (IPA) ~ 80 mg/mL (75 °C); ~ 15 mg/mL (5 °C)Steep curve ideal for cooling crystallization
HCl Salt Solubility (Heptane) < 1 mg/mL at 20 °CFunctions as a highly effective anti-solvent
Target Yield (Reactive) 92 - 95%Efficient primary recovery
Target Purity (Recrystallized) > 99.5% (HPLC)Suitable for downstream API synthesis

Experimental Protocols

Protocol A: Reactive Crystallization (Crude Salt Formation)

This protocol is designed to convert the raw free base into a filterable solid while purging non-basic impurities.

  • Dissolution: Charge a jacketed glass reactor with 1.0 equivalent of N-Methyl-2-(4-methylphenoxy)ethanamine (free base) and 5 volumes (v/w) of EtOAc. Stir at 250 rpm at 20 °C until complete dissolution is achieved.

    • Self-Validation: The solution must be visually clear. Any turbidity indicates insoluble impurities and requires inline filtration.

  • Protonation: Slowly add 1.05 equivalents of 5 N HCl in IPA via an addition funnel over 45 minutes.

    • Causality: Dropwise addition prevents localized pH extremes and massive supersaturation spikes, which cause the product to crash out as an impure, sticky amorphous mass (oiling out) rather than crystalline solid[4].

  • Ripening: Once addition is complete, maintain stirring at 20 °C for 2 hours.

    • Causality: This hold time allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filterability.

  • Validation & Isolation: Sample the mother liquor and verify the pH is between 2.0 and 3.0, confirming complete protonation. Filter the resulting slurry through a Büchner funnel. Wash the filter cake with 2 volumes of cold EtOAc (5 °C) to displace mother liquor containing unreacted free base. Dry under vacuum at 40 °C.

Protocol B: Cooling & Anti-Solvent Co-Crystallization (Purification)

This protocol resets the thermal history of the crude salt and utilizes controlled supersaturation to grow high-purity crystals.

  • Thermal Dissolution: Suspend the crude HCl salt in 8 volumes (v/w) of IPA. Heat the reactor to 75 °C under continuous stirring until the solid is completely dissolved.

    • Causality: Complete dissolution erases the thermal history and destroys any metastable polymorphs or entrapped solvent pockets from the reactive phase.

  • Anti-Solvent Addition: Cool the solution to 50 °C. At this temperature (just above the nucleation point), add 4 volumes (v/w) of Heptane dropwise over 30 minutes.

    • Causality: Adding the anti-solvent while the system is warm ensures the mixture enters the metastable zone width (MSZW) without immediately forcing spontaneous primary nucleation[2].

  • Controlled Cooling: Initiate a linear cooling ramp from 50 °C to 5 °C at a rate of 0.5 °C/min.

    • Causality: Slow cooling maintains the supersaturation level constantly within the MSZW. This thermodynamic control promotes crystal growth over secondary nucleation, yielding large, highly pure crystals that exclude lattice impurities.

  • Isolation: Hold the slurry at 5 °C for 1 hour to maximize yield. Filter the crystals and wash with 2 volumes of cold Heptane. Dry in a vacuum oven at 50 °C to constant weight.

Process Visualization

G FB Free Base Dissolution (Ethyl Acetate, 20°C) React Reactive Crystallization (Add HCl/IPA slowly) FB->React Protonation Crude Crude HCl Salt (Filtration & Wash) React->Crude Nucleation Dissolve Thermal Dissolution (IPA, 75°C) Crude->Dissolve Transfer Cool Cooling & Anti-Solvent (Add Heptane, Cool to 5°C) Dissolve->Cool Supersaturation Pure Pure Crystalline Salt (>99.5% Purity) Cool->Pure Crystal Growth

Caption: Workflow for reactive and anti-solvent crystallization of the amine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Technical Support Center: Optimizing Synthesis Yield of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Synthesis Yield of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing yield bottlenecks in the synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (a structural analog to key pharmaceutical intermediates like atomoxetine and fluoxetine).

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Pathway Visualization

The most scalable route to N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride involves a two-step process: a Williamson ether synthesis followed by a nucleophilic amination and subsequent anhydrous salt formation[1].

G A p-Cresol (4-Methylphenol) C Williamson Ether Synthesis (K2CO3, MeCN, 80°C) A->C B 1,2-Dibromoethane (Excess) B->C D 1-(2-Bromoethoxy)- 4-methylbenzene C->D O-Alkylation F Nucleophilic Amination (Sealed Tube, 70°C) D->F E Methylamine (15 eq, MeOH) E->F G Free Base Amine (Oil) F->G Substitution I Crystallization (Ice Bath) G->I H Anhydrous HCl (Et2O / IPA) H->I J Final HCl Salt (Crystalline Solid) I->J Precipitation

Figure 1: Optimized synthesis workflow for N-Methyl-2-(4-methylphenoxy)ethanamine HCl.

Troubleshooting Guides & FAQs

Q1: During the Williamson ether synthesis step, my yield of 1-(2-bromoethoxy)-4-methylbenzene is low, and I am isolating a large amount of a white, insoluble solid. What is happening? A1: You are observing the formation of 1,2-bis(4-methylphenoxy)ethane. This bis-alkylation occurs when your desired mono-alkylated product reacts with a second equivalent of the p-cresolate anion[2].

  • The Causality: Statistically, if the concentration of 1,2-dibromoethane drops, the phenoxide will attack the newly formed bromo-ether. Furthermore, phenolates are ambident nucleophiles; using the wrong solvent can promote unwanted C-alkylation[3].

  • The Fix: You must use a large molar excess of 1,2-dibromoethane (3.0 to 5.0 equivalents). Additionally, dissolve the p-cresol in your solvent and add it dropwise to the refluxing mixture of K2​CO3​ and 1,2-dibromoethane. This keeps the steady-state concentration of the phenoxide low, kinetically favoring collision with the dibromoethane. Use Acetonitrile (MeCN) as it perfectly solvates the potassium cation, leaving the hard phenoxide oxygen exposed for rapid O-alkylation.

Q2: My amination step with methylamine yields a complex mixture, and LC-MS shows a significant mass corresponding to the tertiary amine. How do I prevent over-alkylation? A2: Primary alkyl halides reacting with primary amines are notoriously prone to over-alkylation because the resulting secondary amine (your desired product) is more nucleophilic than the starting primary amine (methylamine)[4].

  • The Causality: Once a small amount of the secondary amine forms, it aggressively competes with methylamine to attack unreacted 1-(2-bromoethoxy)-4-methylbenzene, yielding N-methyl-bis(2-(4-methylphenoxy)ethyl)amine.

  • The Fix: Apply Le Chatelier’s principle by flooding the system. Use a massive excess of methylamine (15–20 equivalents). Because methylamine is a gas at room temperature, you must use a commercially available methanolic solution (e.g., 33% in EtOH or MeOH) and run the reaction in a sealed pressure vessel (autoclave or heavy-walled pressure tube) at 60–70°C.

Q3: The final N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is precipitating as a sticky, hygroscopic oil instead of a filterable powder. How can I induce proper crystallization? A3: This "oiling out" is caused by the presence of water or the trapping of unreacted free base within the crystal lattice during salt formation.

  • The Causality: Aqueous hydrochloric acid introduces water, which highly solvates the amine hydrochloride, preventing lattice formation.

  • The Fix: Strictly avoid aqueous HCl. Dissolve your purified free base in an anhydrous, non-polar solvent (like diethyl ether or MTBE) containing 5-10% isopropanol (IPA). Cool to 0°C, and slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric amount of 4M HCl in dioxane. The sudden drop in solubility in the anhydrous environment forces the salt to precipitate as a pristine, white crystalline solid.

Quantitative Data Summary: Parameter Optimization

The table below summarizes the critical parameter shifts required to move from a standard (often failing) protocol to a high-yield optimized protocol.

Reaction StepParameterStandard Condition (Yield)Optimized Condition (Yield)Mechanistic Rationale
Etherification Reagent Ratio1.1 eq 1,2-dibromoethane (45%)4.0 eq 1,2-dibromoethane (88%)Excess electrophile suppresses bis-alkylation of the dihalide.
Etherification Solvent & BaseNaOH / Water / Reflux (50%) K2​CO3​ / MeCN / 80°C (90%)Aprotic solvent prevents halide hydrolysis; soft base prevents C-alkylation.
Amination Amine Equivalents3.0 eq Methylamine (40%)15.0 eq Methylamine (85%)High concentration of primary amine outcompetes the secondary amine product.
Salt Formation Acid Source37% Aqueous HCl (Sticky Oil)4M HCl in Dioxane/Ether (95%)Anhydrous conditions prevent hygroscopic solvation and force lattice packing.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel. Purge the system with inert Nitrogen.

  • Reagent Loading: Add 1,2-dibromoethane (187.8 g, 1.0 mol, 5.0 eq), anhydrous potassium carbonate ( K2​CO3​ , 41.4 g, 0.3 mol, 1.5 eq), and 150 mL of anhydrous acetonitrile (MeCN). Heat the suspension to 80°C.

  • Addition: Dissolve p-cresol (21.6 g, 0.2 mol, 1.0 eq) in 50 mL of MeCN. Load this into the dropping funnel and add dropwise to the refluxing mixture over 2 hours.

  • Workup: After 4 hours of total reflux, cool the mixture to room temperature. Filter off the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to recover the excess 1,2-dibromoethane (can be recycled).

  • Purification: Dissolve the crude residue in ethyl acetate, wash with 5% NaOH (to remove unreacted p-cresol), then brine. Dry over Na2​SO4​ and evaporate to yield the intermediate as a pale yellow oil.

Step 2: Nucleophilic Amination to Free Base

  • Setup: Use a 250 mL heavy-walled glass pressure tube or a Teflon-lined autoclave. Caution: Reaction generates pressure.

  • Reaction: Dissolve 1-(2-bromoethoxy)-4-methylbenzene (21.5 g, 0.1 mol) in 100 mL of a 33% solution of methylamine in absolute ethanol (~1.5 mol, 15 eq).

  • Heating: Seal the vessel securely. Heat the mixture behind a blast shield at 70°C for 16 hours.

  • Workup: Cool the vessel to strictly below 0°C before carefully unsealing to prevent volatile amine eruption. Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

  • Extraction: Partition the residue between 1M aqueous NaOH (100 mL) and Dichloromethane (DCM, 3 x 50 mL). The basic aqueous layer ensures the product remains as a free base. Dry the combined DCM layers over Na2​SO4​ and evaporate to yield the free base amine.

Step 3: Anhydrous Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base (approx. 15 g) in 150 mL of anhydrous diethyl ether. Add 10 mL of anhydrous isopropanol (IPA) to aid in crystal formation.

  • Precipitation: Cool the flask in an ice-water bath (0-5°C) under vigorous magnetic stirring.

  • Acidification: Slowly add 4M HCl in dioxane dropwise until the pH of the solution (tested via moistened pH paper on an aliquot) reaches 2-3. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a Büchner funnel under a stream of dry nitrogen.

  • Washing & Drying: Wash the filter cake with 50 mL of ice-cold anhydrous diethyl ether. Transfer to a vacuum desiccator and dry at 40°C under high vacuum for 12 hours to yield N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride as a pure, white crystalline solid.

References

  • Side Reactions in Organic Synthesis EPDF URL: [Link]

  • THE SYNTHESIS OF SOME ACETYLAMINO American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of N-Methyl-2-(4-methylphenoxy)ethanamine HCl in physiological buffers

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of secondary amine hydrochloride salts in physiological media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of secondary amine hydrochloride salts in physiological media. N-Methyl-2-(4-methylphenoxy)ethanamine HCl is highly soluble in pure water (diH₂O), yet it notoriously precipitates, oils out, or forms cloudy suspensions when introduced to Phosphate-Buffered Saline (PBS) or other physiological buffers.

This guide is designed to move beyond trial-and-error. By understanding the thermodynamic and chemical causality behind these phase separations, you can design self-validating formulation protocols that ensure reliable in vitro and in vivo dosing.

Mechanistic Overview: The Causality of Precipitation

When formulating this compound, researchers are fighting two distinct chemical phenomena:

1. The Common Ion Effect (Chloride Suppression) Physiological buffers like PBS contain high concentrations of sodium chloride (~137–150 mM). According to Le Chatelier's principle, introducing a massive excess of chloride ions to an aqueous solution of an amine hydrochloride salt forces the dissolution equilibrium backward, driving the compound into its solid crystalline state[1]. The solubility of amine hydrochlorides logarithmically decreases as a function of the environmental chloride ion concentration[2]. Consequently, while forming a hydrochloride salt generally improves water solubility, it does not guarantee enhanced solubility in chloride-rich physiological media[3].

2. Free Base Precipitation (pH > pKa) N-Methyl-2-(4-methylphenoxy)ethanamine is a secondary amine with an estimated pKa of ~9.5. At a physiological pH of 7.4, approximately 99% of the molecules are ionized. However, if you are attempting to formulate a high-concentration stock (e.g., >10 mg/mL), the 1% of the compound that exists as an un-ionized "free base" may exceed its intrinsic aqueous solubility limit. Because the free base is highly lipophilic (LogP ~2.8), it will rapidly precipitate or form a milky emulsion.

Equilibrium SolidSalt Solid Amine-HCl (C10H15NO • HCl) DissolvedIon Dissolved Amine Cation (R-NH2+-CH3) + Cl- SolidSalt->DissolvedIon Dissolution (H2O) DissolvedIon->SolidSalt Common Ion Effect (High [Cl-] in PBS) FreeBase Precipitated Free Base (R-NH-CH3) DissolvedIon->FreeBase pH > pKa (~9.5) or Local pH shock FreeBase->DissolvedIon Acidification (Add HCl)

Mechanistic pathways of amine hydrochloride precipitation in physiological buffers.

Troubleshooting FAQs

Q: I dissolved the compound in 100% DMSO at 50 mM, but when I dilute it 1:100 into PBS for my cell assay, it immediately crashes out. Why? A: This is a classic case of cosolvent shock . When you rapidly dilute a DMSO stock into an aqueous buffer, the dielectric constant of the solvent drops instantly. The hydrophobic aryloxy moiety is forced out of solution before it can establish stable hydration shells. Solution: You must bridge the dielectric gap. Use a step-down dilution method utilizing an intermediate surfactant or cosolvent like PEG400 or Tween-80 before the final aqueous addition (See Protocol 1).

Q: I need a 10 mg/mL solution for an in vivo IP injection. I added the powder directly to PBS, but it remains a milky suspension. How do I fix this? A: At 10 mg/mL in PBS, you have hit the thermodynamic solubility limit dictated by the common ion effect[2]. The excess chloride in the PBS is suppressing the solubility of your HCl salt[3]. Solution: Remove the chloride. Switch your vehicle to a chloride-free isotonic solution, such as 5% Dextrose in Water (D5W) or a low-salt HEPES buffer (See Protocol 2).

Q: Can I just heat the PBS to 37°C or sonicate it to force the compound into solution? A: No. While heating increases kinetic solubility temporarily, the system remains thermodynamically supersaturated. The compound will re-precipitate (crash out) upon cooling to room temperature or immediately upon injection into the animal, leading to erratic pharmacokinetics, local tissue necrosis, or fatal embolisms. You must achieve true thermodynamic solubility.

Solubility Troubleshooting Workflow

Workflow Start Compound Precipitates in PBS (pH 7.4) CheckConc Is target concentration > 2 mg/mL? Start->CheckConc HighConc High Concentration (Common Ion / Free Base Limit) CheckConc->HighConc Yes LowConc Low Concentration (Cosolvent Shock) CheckConc->LowConc No Action1 Use Chloride-Free Buffer (e.g., 5% Dextrose) HighConc->Action1 Action2 Lower pH to 6.0-6.5 during dissolution HighConc->Action2 Action3 Use Step-wise Dilution (DMSO -> PEG400 -> PBS) LowConc->Action3

Troubleshooting workflow for N-Methyl-2-(4-methylphenoxy)ethanamine HCl solubility issues.

Quantitative Data & Buffer Compatibility

To aid in experimental design, use the following tables to predict the behavior of your compound across different environments.

Table 1: Physicochemical Properties & Solubility Dynamics

PropertyValueImpact on Formulation
Salt Form Hydrochloride (HCl)Highly soluble in diH₂O; vulnerable to common ion effect in saline[1].
Estimated pKa ~9.5 (Secondary Amine)At pH > 8.0, the poorly soluble free base dominates. Keep pH < 7.5.
LogP (Free Base) ~2.8Highly lipophilic; requires cosolvents if un-ionized.
Max Solubility (diH₂O) > 50 mg/mLExcellent baseline solubility in the absence of competing ions.
Max Solubility (PBS) < 2 mg/mLSeverely restricted by 137 mM Cl⁻ and pH 7.4 buffering.

Table 2: Buffer Selection Matrix

Vehicle / BufferChloride ConcentrationSuitability for High Conc. (>5 mg/mL)Recommendation
diH₂O 0 mMExcellentGood for stocks, but hypotonic (unsuitable for in vivo).
5% Dextrose (D5W) 0 mMExcellentIdeal for in vivo dosing. Isotonic and chloride-free.
10 mM HEPES (pH 7.2) 0 mMGoodIdeal for in vitro assays requiring buffering without Cl⁻.
0.9% Saline 154 mMPoorAvoid. Common ion effect causes rapid precipitation.
1X PBS (pH 7.4) 137 mMPoorAvoid for stocks. Only use for final dilutions < 1 mg/mL.

Validated Experimental Protocols

Protocol 1: Step-Down Cosolvent Formulation (For In Vitro Assays)

Use this protocol when diluting a high-concentration DMSO stock into an aqueous assay buffer to prevent cosolvent shock.

Self-Validation Metric: The final solution must have an Optical Density (OD) at 600 nm of < 0.05 against a blank. Higher values indicate colloidal precipitation.

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until completely clear.

  • First Transition (Dielectric Bridging): Transfer the required volume of the DMSO stock into a fresh tube. Add an equal volume of PEG400 or Tween-80 (e.g., 10 µL DMSO stock + 10 µL PEG400). Mix thoroughly by pipetting.

  • Aqueous Priming: Add 80 µL of diH₂O dropwise to the mixture while gently vortexing. You now have a 10% DMSO / 10% PEG400 / 80% H₂O intermediate stock at 5 mM.

  • Final Buffer Addition: Dilute this intermediate stock into your final working PBS or cell culture media. The gradual transition of the dielectric constant prevents the hydrophobic aryloxy group from crashing out.

Protocol 2: Chloride-Free Dissolution (For In Vivo Dosing)

Use this protocol to prepare high-concentration (e.g., 10 mg/mL) solutions for animal injections without relying on toxic levels of DMSO.

Self-Validation Metric: The solution should pass effortlessly through a 0.22 µm PES syringe filter without resistance or loss of active pharmaceutical ingredient (API) concentration.

  • Weighing: Weigh the required mass of N-Methyl-2-(4-methylphenoxy)ethanamine HCl powder into a sterile glass vial.

  • Vehicle Selection: Do not use PBS or 0.9% Saline. Instead, add 5% Dextrose in Water (D5W) to reach 90% of your final target volume.

  • Acidification (Optional but Recommended): If the suspension remains slightly cloudy, the local pH may be too high, causing free base precipitation. Add 0.1 N HCl in 1 µL increments until the solution clears (target pH ~6.0 - 6.5).

  • Volume Adjustment: Bring the solution to the final volume using D5W.

  • Sterilization: Filter the clear solution through a 0.22 µm Polyethersulfone (PES) membrane. (Avoid Nylon filters, as they can bind lipophilic amines).

References

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: ACS Publications URL:[Link]

  • Preformulation: Physicochemical Properties and Solid-State Characterization Source: Al-Mustansiriyah University URL:[Link]

  • Salt form selection and characterization of LY333531 mesylate monohydrate Source: ResearchGate / International Journal of Pharmaceutics URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride chromatography

Technical Support Center: Chromatography Troubleshooting & Method Optimization Target Analyte: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride Molecular Profiling & Chromatographic Challenges N-Methyl-2-(4-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Troubleshooting & Method Optimization Target Analyte: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Molecular Profiling & Chromatographic Challenges

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary amine salt. In solution, the hydrochloride dissociates to yield a protonated secondary amine with a pKa of approximately 10.0.

The primary challenge when developing High-Performance Liquid Chromatography (HPLC) methods for secondary amines is severe peak tailing . The causality lies in the dual-retention mechanism occurring on traditional silica-based stationary phases[1]. While the hydrophobic carbon chain (e.g., C18) provides the primary retention mechanism, unreacted residual silanol groups (Si-OH) on the silica surface act as secondary interaction sites[2].

Because free silanols have a pKa between 3.5 and 4.5, they become deprotonated and negatively charged (Si-O⁻) at mid-range pH levels (pH 4.0–8.0)[3]. The positively charged secondary amine undergoes a strong cation-exchange interaction with these ionized silanols, causing the analyte to "stick" to the column and elute asymmetrically[4].

Diagnostic Workflows: Identifying the Root Cause

Before altering mobile phase chemistry, you must verify whether the tailing is caused by chemical interactions (silanols) or physical system defects (e.g., column voids, extra-column volume). We recommend a self-validating diagnostic protocol known as the Neutral Marker Test [5].

Diagnostic_Workflow Start Observe Peak Tailing Asymmetry Factor (As) > 1.5 Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Void, Tubing, Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No Action1 Check connections, replace column/frit Physical->Action1 Action2 Optimize Mobile Phase pH, Buffer, Additives Chemical->Action2

Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

Self-Validating Protocol: The Neutral Marker Test

  • Sample Preparation: Prepare a sample mixture containing N-Methyl-2-(4-methylphenoxy)ethanamine and a neutral marker (e.g., Toluene for UV detection).

  • Injection: Inject the mixture under your current isocratic conditions.

  • Evaluation: Evaluate the peak symmetry. Neutral compounds cannot undergo acid-base ionic interactions[5].

  • Validation Check: If the neutral marker peak is perfectly symmetrical but the amine tails, the issue is definitively a chemical secondary interaction. If both peaks tail equally, the system has a physical defect (e.g., a void at the head of the column or poorly seated tubing)[5].

Step-by-Step Methodologies: Mobile Phase Optimization

To eliminate chemical peak tailing for this secondary amine, you must disrupt the ionic interaction between the amine and the silanols.

pH_Optimization Analyte N-Methyl-2-(4-methylphenoxy) ethanamine (pKa ~10.0) Low_pH Low pH (< 3.0) Silanols Neutral (Si-OH) Amine Ionized (NH2+) Result: Sharp Peaks Analyte->Low_pH Mid_pH Mid pH (4.0 - 8.0) Silanols Ionized (Si-O-) Amine Ionized (NH2+) Result: Severe Tailing Analyte->Mid_pH High_pH High pH (> 11.0) Silanols Ionized (Si-O-) Amine Neutral (NH) Result: Sharp Peaks Analyte->High_pH

Effect of mobile phase pH on the ionization state of secondary amines and silica silanols.

Protocol A: The Low-pH Suppression Strategy (Recommended)

Causality: Lowering the mobile phase pH below 3.0 ensures that the acidic silanol groups on the silica surface are fully protonated (neutralized). While the secondary amine remains ionized, the lack of opposing negative charges on the stationary phase eliminates the secondary ionic interaction[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer in MS-grade water.

  • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid (H3PO4). Self-Validation Check: Always measure pH after adding the acid, but before mixing with organic modifiers, as organic solvents shift apparent pH readings.

  • Column Selection: Ensure the column is rated for low-pH stability (e.g., sterically protected silanes or heavily end-capped C18 phases) to prevent ligand hydrolysis[3].

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silanol bed.

Protocol B: The Sacrificial Base Strategy (For Legacy Mid-pH Methods)

Causality: If your method must operate at a mid-range pH (e.g., pH 6.0) to separate specific impurities, silanols will be ionized. To prevent the target amine from binding to these sites, a sterically small, highly competitive amine is added to the mobile phase to intentionally saturate and block the silanol active sites[2].

Step-by-Step Workflow:

  • Additive Selection: Add 20–50 mM Triethylamine (TEA) to the aqueous mobile phase[2].

  • pH Adjustment: TEA is highly basic and will spike the pH. Titrate the solution back down to the target pH (e.g., 6.0) using an appropriate acid (e.g., acetic acid or phosphoric acid).

  • Equilibration: Extended equilibration (15-20 column volumes) is required to fully saturate the column's silanol sites with TEA before injecting the sample.

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection Matrix for Secondary Amines

Buffer / AdditiveTarget pH RangeMechanism of ActionBest Use Case
0.1% TFA ~2.0Protonates silanols; provides ion-pairing for the amine.LC-UV methods requiring volatile buffers.
Phosphate Buffer 2.0 - 3.0Protonates silanols; high buffering capacity.Robust QA/QC LC-UV methods; Not MS compatible.
Ammonium Bicarbonate 10.0 - 11.0Deprotonates the secondary amine, rendering it neutral.High-pH methods using hybrid-silica columns.
Triethylamine (TEA) 5.0 - 7.0Acts as a sacrificial base to block ionized silanols[2].Legacy methods restricted to mid-pH ranges.

Table 2: USP Tailing Factor ( As​ ) Diagnostic Matrix

Tailing Factor ( As​ )DiagnosisRequired Action
1.0 - 1.2 Ideal Gaussian PeakNone. Method is optimized.
1.3 - 1.5 Acceptable for most assays[3]Monitor column lifespan; minor silanol activity.
1.6 - 2.0 Moderate TailingOptimize pH; increase buffer concentration >20 mM[2].
> 2.0 Severe Tailing / OverloadPerform Neutral Marker Test; check for mass overload[3].

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing a tailing factor of 1.8. What else could be causing this? A: If the pH is optimized and the Neutral Marker Test rules out physical voids, you may be experiencing mass overload [3]. Secondary amines can overload the stationary phase at much lower concentrations than neutral compounds. Try diluting your sample injection by 10x. If the peak symmetry improves, you were overloading the column's active sites.

Q: Can I use higher buffer concentrations to shield the secondary interactions? A: Yes. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase, which helps to shield the electrostatic interactions between the ionized amine and the silanols[2]. However, ensure your organic modifier ratio does not cause the buffer to precipitate in the column.

Q: Why does my peak shape degrade over time even with a highly end-capped column? A: End-capping reagents block residual silanols, but they are susceptible to hydrolysis over time, especially at extreme pH levels or elevated temperatures. As the end-capping degrades, new silanol groups are exposed, gradually increasing secondary interactions and peak tailing[3].

Q: How exactly is the Asymmetry Factor ( As​ ) calculated? A: The USP tailing factor is calculated using the equation As​=B/A , where the peak width is measured at 5% or 10% of the peak height. A is the distance from the leading edge of the peak to the peak center, and B is the distance from the peak center to the trailing edge[3].

References[3] Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEGU-7jYmtmWpC_a-F-Ic11bCWad8KN8M1s1VM6Kja2fqDXVKTAcvsMYT_SSuVD7frAEa0htjpL8J4vNt5ijo8AA0sk4GFLy2u_wjgmdo102iGKpNwYLsifmwUiW8SJ2eXqLY1HfTjef8jHkWjlCKbE3kcl4jt7-SE-QLvZZhttFW4hu5cgQLO12c9i7y9w==[1] Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgjtjuTvXGEytGQ9YVYqU7_BBEyHMr3gSTF1QEUpUmemL-xBaWLmWL2Xy3Upmul1HndmRuEdWgKS1zLD9fYpnYkyOUTgNIOc68TrgvhL91Ec6jBZ5ycuFTqKMo5ENJE3eULPbzClzBl6GVxm-QcNRqRg2BiQTGzE9vHe6wbYLDRESBxOzJQGhLDpEVAJgpb8PpaCZr4xe59gqu5Ywbw28=[2] Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". chromatographyonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXR7zvOOAsJNSoUBlewK4fdiLIMZblo6bbR7k3kTtjYcpCF97wA-Gmq4SPe4s0s7FsdGEyJNrFSlai_1BwbdUD8mfMT5go9ByJQ3J_FsIJ1TflJ3jsfSbhaTSo7RfAtZXw-fa63-NlJhaAJotSNVXuvvqLeR7ZCCjMFBqtrFgOdtL9iTlZv0whwpvT_2_B71FNTDh1vs=[4] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH45NbZdrQ5DWDQ2inW5DTbBlcGTBMrNYyrAQtEcDSdeu0pMBVRJWFbOu7VMhbveXP4cDjH7KutHS2M5yvGfIrhDzx_uyXd-rORS51PUMqvz88_nz820tCOV310nXSxpZ0IY7tQHYKgTVJcUAif_w8-wYURWBFvtA==[5] Axion Labs. "HPLC Peak Tailing". axionlabs.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWzaSJYZjFDgJaqbFHtJ8bOzEnKp4CRPuWPaE8x9SvHjduokiy7CoxSagK_pmVq13rLUQNczh7G082nRKz2uy0C8_qItggHcFxJtEHmPTLE67I_mUF6we3z1uIncV3KaCWSM8NjqSWxra_XB5NUK8TMgWh71apWXvM0KI=

Sources

Optimization

Reducing thermal and photolytic degradation of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

A Guide to Mitigating Thermal and Photolytic Degradation Welcome to the dedicated support center for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Thermal and Photolytic Degradation

Welcome to the dedicated support center for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and actionable protocols for maintaining the stability and integrity of this compound. We will explore the mechanisms of its degradation and offer robust strategies to minimize these effects in your experiments.

Section 1: Understanding the Instability - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the degradation of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

Q1: What are the primary degradation pathways for this compound?

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, like many secondary amine salts with an ether linkage, is susceptible to degradation through several mechanisms, primarily driven by heat, light, and oxygen. The most likely pathways are:

  • Oxidative Degradation: The secondary amine is a primary target for oxidation, which can occur via free-radical chain processes.[1] This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the N-methyl group (N-dealkylation). The presence of atmospheric oxygen can accelerate this process, especially at elevated temperatures.[2]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation.[1] This can involve the formation of reactive radical species or direct cleavage of covalent bonds. For aromatic amines, photolysis can lead to complex reactions including oxidation and rearrangement.[3][4]

  • Thermal Degradation: High temperatures can promote the breakdown of the molecule. For amines, this can involve complex cyclization or polymerization reactions, especially if a carbamate is formed in the presence of CO2.[5] The ether linkage may also be susceptible to cleavage under significant thermal stress.

  • Hydrolysis: While generally more stable than esters, the ether linkage can undergo hydrolysis under extreme pH and heat, although this is typically a slower process. Forced degradation studies often employ strong acids or bases at high temperatures to probe this pathway.[6][7]

Q2: What are the initial visual or analytical signs of degradation I should look for?

Early detection is crucial for experimental integrity. Be vigilant for the following indicators:

  • Visual Cues:

    • Color Change: A common sign of degradation, often due to the formation of oxidized, chromophoric byproducts. A shift from a white or off-white solid to yellow or brown is a significant warning sign.

    • Precipitation/Cloudiness: In solution, the formation of insoluble degradants can cause the solution to become cloudy or form a precipitate.

  • Analytical Cues (Chromatography):

    • Appearance of New Peaks: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the most definitive sign of degradation is the appearance of new peaks, typically with different retention times than the parent compound.

    • Decrease in Parent Peak Area: Concurrently with the appearance of new peaks, you will observe a decrease in the peak area/height of the active pharmaceutical ingredient (API), indicating its consumption.

    • Changes in Peak Shape: Tailing or fronting of the main peak can sometimes indicate the presence of co-eluting impurities.

Q3: How does the hydrochloride salt form affect stability?

The hydrochloride salt form generally enhances the stability and solubility of the amine in aqueous solutions. By protonating the basic nitrogen atom, the salt form reduces the amine's nucleophilicity and susceptibility to certain reactions, such as oxidation. However, it does not confer complete protection, and the compound can still degrade, especially under harsh light or thermal conditions. The pH of the solution also plays a critical role; for instance, photodegradation rates of some amine drugs are pH-dependent because the deprotonated (free base) form can be more reactive.[3][4]

Section 2: Troubleshooting Guide for Unexpected Degradation

Encountering degradation can be a setback. This guide provides a logical workflow to diagnose and resolve common stability issues.

Problem: My sample of N-Methyl-2-(4-methylphenoxy)ethanamine HCl shows unexpected degradation (e.g., new HPLC peaks, discoloration).

This troubleshooting workflow will help you identify the root cause and implement corrective actions.

troubleshooting_workflow start Degradation Observed check_storage Review Storage Conditions Temperature? Light Exposure? Atmosphere? start->check_storage storage_light Improper Light Protection check_storage:f2->storage_light storage_temp Temperature Excursion check_storage:f1->storage_temp storage_atm Oxygen Exposure check_storage:f3->storage_atm sol_light Use Amber Vials/Foiled Glassware. Work in a dark or yellow-lit room. storage_light->sol_light Yes check_solvent Review Solution/Solvent Prep Solvent Purity? pH of Solution? Dissolution Method? storage_light->check_solvent No sol_temp Store at recommended temperature (e.g., 2-8°C or -20°C). Use calibrated equipment. storage_temp->sol_temp Yes storage_temp->check_solvent No sol_atm For long-term storage, purge container headspace with Argon or Nitrogen. storage_atm->sol_atm Yes storage_atm->check_solvent No end_node Implement Corrective Actions & Re-analyze sol_light->end_node sol_temp->end_node sol_atm->end_node solvent_impure Solvent Contamination (e.g., peroxides) check_solvent:f1->solvent_impure solvent_ph Extreme pH check_solvent:f2->solvent_ph solvent_heat Heating to Dissolve check_solvent:f3->solvent_heat sol_solvent Use fresh, high-purity, peroxide-free solvents. Test solvents if necessary. solvent_impure->sol_solvent Yes solvent_impure->end_node No sol_ph Buffer solution to a pH of maximum stability (typically mildly acidic for amine salts). solvent_ph->sol_ph Yes solvent_ph->end_node No sol_heat Use sonication at room temperature to aid dissolution instead of heat. solvent_heat->sol_heat Yes solvent_heat->end_node No sol_solvent->end_node sol_ph->end_node sol_heat->end_node

Caption: Troubleshooting workflow for identifying sources of degradation.

Section 3: Proactive Stabilization & Experimental Protocols

The best way to handle degradation is to prevent it. This section provides detailed protocols for stress testing and best practices for handling the compound.

Potential Degradation Pathways

The following diagram illustrates the likely sites of attack on the N-Methyl-2-(4-methylphenoxy)ethanamine molecule under degradative stress.

degradation_pathways compound N-Methyl-2-(4-methylphenoxy)ethanamine n_oxidation N-Oxidation / N-Dealkylation compound->n_oxidation ether_cleavage Ether Hydrolysis/Cleavage compound->ether_cleavage ring_hydroxylation Aromatic Ring Oxidation compound->ring_hydroxylation stress1 Heat (Δ) Oxygen (O2) stress1->n_oxidation stress2 Light (hν) Oxygen (O2) stress2->ring_hydroxylation stress3 Extreme pH Heat (Δ) stress3->ether_cleavage

Caption: Potential sites of degradation on the molecule.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] This protocol outlines the conditions to assess thermal, photolytic, hydrolytic, and oxidative stability.

Objective: To intentionally degrade the compound under controlled conditions to identify potential degradants and degradation pathways.

Materials:

  • N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated oven, photostability chamber, pH meter

  • Amber and clear HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL. This is your time-zero, unstressed control. Store it protected from light at 2-8°C.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2M HCl to get a final HCl concentration of 0.1M.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1M NaOH.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2M NaOH to get a final NaOH concentration of 0.1M.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples and neutralize with an equivalent amount of 0.1M HCl before analysis.[8]

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[1]

    • Withdraw samples for analysis.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Place a small amount of the solid compound in a clear vial and heat in an oven at 80°C for 48 hours.

    • Solution: Incubate a sample of the stock solution (in a sealed amber vial) at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a clear vial to a light source that provides both visible and UV light (as per ICH Q1B guidelines).

    • Simultaneously, run a dark control by wrapping an identical vial in aluminum foil and placing it next to the photo-exposed sample.

    • Expose until an appropriate level of degradation is achieved or for a defined period.

  • Analysis: Analyze all stressed samples, controls, and a blank by a suitable stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended for identifying the mass of unknown degradant peaks.[2][9]

Data Summary: Typical Forced Degradation Conditions

The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately separate the degradants from the parent compound.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Products
Acid Hydrolysis 0.1M - 1M HCl60-80°C, 12-48 hoursEther cleavage products (e.g., p-cresol)
Base Hydrolysis 0.1M - 1M NaOH60-80°C, 12-48 hoursProducts from base-catalyzed reactions
Oxidation 3% - 30% H₂O₂Room Temp, 6-24 hoursN-oxide, N-demethylated species, ring hydroxylation[1]
Thermal (Dry Heat) Solid Compound80-105°C, 24-72 hoursVarious, dependent on melting point and structure
Photolytic UV/Vis LightICH Q1B exposureProducts of photo-oxidation, cleavage, or rearrangement[1]

Section 4: Recommended Best Practices for Storage and Handling

To ensure the long-term stability of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, adhere to the following best practices.

  • Storage of Solid Compound:

    • Temperature: Store in a well-sealed container at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C) for long-term storage.

    • Light: Always store in a light-resistant container or in a dark location.

    • Atmosphere: For maximum stability, consider storing under an inert atmosphere (argon or nitrogen) to displace oxygen, especially if the container will be opened multiple times.

  • Handling of Solutions:

    • Solvent Choice: Use high-purity solvents. Be aware that some solvents like THF can generate peroxides over time, which are potent oxidizing agents.

    • Light Protection: Prepare and handle solutions in amber glassware or glassware wrapped in aluminum foil. Minimize exposure to ambient light.

    • pH Control: If preparing aqueous solutions for extended use, consider buffering to a mildly acidic pH (e.g., pH 4-6), where amine salts are often most stable.

    • Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.

By understanding the potential degradation pathways and implementing these proactive and corrective measures, you can ensure the quality and reliability of your experimental results when working with N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16179-16192. Retrieved from [Link]

  • Uddin, M. A., & Meisen, A. (2010). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Retrieved from [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • Lin, A. Y., & Reinhard, M. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(9), 3280-3286. Retrieved from [Link]

  • Uddin, M. A. (2010). Degradation Studies of Amines and Alkanolamines During CO2 Absorption and Stripping System. University of Malaya Research Repository. Retrieved from [Link]

  • Lee, S. (2005). The Photodegradation of Zoloft. College of Saint Benedict and Saint John's University Digital Commons. Retrieved from [Link]

  • Moore, D. E. (1995). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 84(3), 323-329. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 1-20. Retrieved from [Link]

  • Vozniuk, O., et al. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 75, 1828-1833. Retrieved from [Link]

  • Talati, A. S., & Dave, H. N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Research Journal of Pharmacy and Technology, 17(4), 1903-1909. Retrieved from [Link]

  • Sharma, M., & Kothiyal, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-163. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for removing impurities from N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the synthesis and purification of N-Methyl-2-(4-methylphenoxy)ethanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the synthesis and purification of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. As an aryloxyethylamine derivative, this compound belongs to a structural class frequently utilized in the development of monoamine transporter inhibitors and next-generation neurotherapeutics[1].

Below, you will find causality-driven troubleshooting guides, validated protocols, and regulatory compliance strategies to ensure your compound meets pharmaceutical-grade purity standards.

Troubleshooting & FAQs

Q1: My final hydrochloride salt is contaminated with unreacted p-cresol. Why did standard recrystallization fail to remove it, and how do I fix this? Causality: p-Cresol is a weakly acidic phenol (pKa ~10.1). If your crude reaction mixture was directly treated with HCl to form the salt without a prior alkaline extraction, the neutral p-cresol either co-precipitates or becomes physically trapped within the crystal lattice of the amine salt. Solution: You must perform an acid-base liquid-liquid extraction prior to salt formation. By adjusting the aqueous phase to pH > 12 using sodium hydroxide, p-cresol is deprotonated into highly water-soluble sodium p-cresolate. The target secondary amine remains un-ionized (free base) and selectively partitions into the organic layer.

Q2: During recrystallization, my product "oils out" instead of forming discrete crystals. What is the thermodynamic cause, and how can I induce nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the chosen solvent system, or when trace impurities (like residual water) depress the melting point of the crystal lattice[2]. Solution:

  • Adjust the Solvent Ratio: Amine hydrochlorides are highly polar. If using an ethanol/diethyl ether anti-solvent system, ensure the crude is completely dissolved in the absolute minimum amount of hot primary solvent (ethanol) before slowly adding the anti-solvent (diethyl ether)[2].

  • Seeding: Introduce a pure seed crystal of the target compound to bypass the activation energy barrier for nucleation.

  • Trituration: If an oil persists, evaporate the solvent completely under reduced pressure, triturate the residue with cold diethyl ether to draw out residual lipophilic impurities, and attempt recrystallization again.

Q3: HPLC-UV analysis reveals desmethyl (primary amine) and over-alkylated (tertiary amine) impurities. How do I separate these structurally similar analogs? Causality: Primary, secondary, and tertiary amines exhibit subtle differences in basicity and steric bulk, which profoundly affect their solubility in anti-solvent systems. Solution: Fractional crystallization is highly effective. The chloride ion acts as a strong hydrogen bond acceptor, forming charge-assisted hydrogen bonds with the amine cations[3]. The secondary amine target forms a highly stable, rigid crystal lattice compared to the sterically hindered tertiary amine. Recrystallization from an isopropanol/ethyl acetate matrix strongly favors the precipitation of the secondary amine hydrochloride, leaving the tertiary amine dissolved in the mother liquor.

Q4: What are the regulatory thresholds for these impurities if this intermediate is used for downstream API manufacturing? Causality: Regulatory bodies require strict control of organic impurities to ensure patient safety and predictable pharmacokinetics. Solution: According to the ICH Q3A(R2) guidelines for new drug substances, any unidentified organic impurity must be reported if it exceeds 0.05% (for a maximum daily dose ≤ 2g), and formal structural identification is required if it exceeds the identification threshold (typically 0.10%)[4]. Your purification protocols must be validated by HPLC-MS to ensure the impurity profile falls below these critical limits.

Quantitative Impurity Profiling

Understanding the physicochemical parameters of your target and its impurities dictates the logic of your purification workflow.

Compound / ImpurityChemical NatureOriginpKa (Est.)Primary Removal Strategy
N-Methyl-2-(4-methylphenoxy)ethanamine Secondary AmineTarget Product ~9.5N/A
p-Cresol Weakly Acidic PhenolUnreacted Starting Material10.1Alkaline Aqueous Extraction (pH > 12)
2-(4-methylphenoxy)ethanamine Primary AmineDesmethyl Side-Product~9.8Scavenger Resin / Fractional Crystallization
N,N-Dimethyl-2-(4-methylphenoxy)ethanamine Tertiary AmineOver-Alkylation Product~9.2Anti-Solvent Recrystallization
Inorganic Salts (e.g., NaCl) IonicNeutralization ByproductsN/AAqueous Wash of the Free Base

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Free-Basing and Phenolic Scavenging

Objective: Isolate the secondary amine free base while purging unreacted p-cresol and inorganic salts.

  • Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 100 mL of Dichloromethane (DCM) and 100 mL of distilled water in a separatory funnel.

  • Alkalinization: Slowly add 2M NaOH(aq) dropwise while stirring vigorously until the aqueous layer is strongly basic.

  • IPC Validation 1 (pH Check): Test the aqueous layer with pH paper. Validation: The pH must be ≥ 12. If it is lower, p-cresol remains protonated and will partition into the DCM layer, defeating the purpose of the wash.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

  • IPC Validation 2 (TLC Check): Spot the combined organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). Validation: The plate must show a single UV-active spot (the secondary amine). The absence of a high-Rf spot confirms the successful removal of p-cresol.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

Objective: Form a high-purity crystalline lattice, leaving tertiary amine impurities in the mother liquor.

  • Salt Formation: Dissolve the crude free base oil in 50 mL of anhydrous diethyl ether. Place the flask in an ice bath (0°C). Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) until precipitation ceases.

  • Filtration: Filter the crude solid under vacuum and wash with 20 mL of cold diethyl ether.

  • Dissolution (Primary Solvent): Transfer the solid to a round-bottom flask. Add the absolute minimum volume of boiling absolute ethanol required to completely dissolve the solid[2].

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, add hot diethyl ether dropwise until the solution becomes faintly turbid. Add one drop of ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • IPC Validation 3 (Mother Liquor Analysis): Filter the pristine white crystals. Analyze the mother liquor via HPLC. Validation: The mother liquor should contain the concentrated tertiary amine impurity, confirming the lattice selectivity of the secondary amine[3]. Dry the crystals in a vacuum oven at 40°C to constant weight.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Amine HCl (Contains p-Cresol & Salts) FreeBase Alkalinization (NaOH, pH > 12) Convert to Free Base Crude->FreeBase AqueousWash Aqueous Phase (Discards Sodium p-Cresolate) FreeBase->AqueousWash Phase Separation OrganicLayer Organic Phase (DCM) (Contains Target Free Base) FreeBase->OrganicLayer Phase Separation SaltFormation Anhydrous HCl in Ether Precipitate Crude HCl Salt OrganicLayer->SaltFormation Dry & Concentrate Recrystallization Anti-Solvent Recrystallization (Hot EtOH / Diethyl Ether) SaltFormation->Recrystallization Dissolution PureProduct Pure Product (Meets ICH Q3A Standards) Recrystallization->PureProduct Filtration & Vacuum Drying

Logical workflow for the purification of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.[Link]

Sources

Optimization

Overcoming poor bioavailability of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride in cell assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the in vitro bioavailability of N-Methyl-2-(4-methylphenoxy)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the in vitro bioavailability of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride and structurally related aryloxyethylamine derivatives.

Despite exhibiting high target affinity in biochemical assays, lipophilic secondary amines frequently demonstrate severe drop-offs in cellular efficacy. This discrepancy is rarely due to target engagement failure; rather, it is a function of complex physicochemical interactions within the assay environment. This guide decodes the causality behind these failures and provides self-validating protocols to rescue your experimental workflows.

Diagnostic Workflow for Lipophilic Amines

Troubleshooting Start Low Bioavailability in Cell Assay CheckSol Check Media Solubility (Microscopy/HPLC) Start->CheckSol Precip Precipitation Observed? CheckSol->Precip SolFix Optimize Formulation (Cosolvents / Lower DMSO) Precip->SolFix Yes CheckRecov Check Assay Recovery (Mass Balance) Precip->CheckRecov No LowRecov Recovery < 80%? CheckRecov->LowRecov CheckLyso Test Lysosomal Trapping (+ Bafilomycin A1) LowRecov->CheckLyso Yes CheckEfflux Test P-gp Efflux (+ Elacridar) LowRecov->CheckEfflux No (Recovery >80%) LysoFix Account for Trapping or Modify Structure CheckLyso->LysoFix Trapping Confirmed CheckNSB Test Non-Specific Binding (Plasticware) CheckLyso->CheckNSB No Trapping NSBFix Use Low-Binding Plates & Add BSA Sink CheckNSB->NSBFix NSB Confirmed EffluxFix Co-administer Inhibitor Determine Efflux Ratio CheckEfflux->EffluxFix Efflux Ratio > 2

Decision tree for troubleshooting lipophilic amine bioavailability in cell assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from DMSO into culture media?

A: N-Methyl-2-(4-methylphenoxy)ethanamine is formulated as a hydrochloride salt, which makes the bulk powder water-soluble. However, when prepared as a highly concentrated stock in an aprotic solvent like DMSO and rapidly diluted into complex aqueous media (pH 7.4), the kinetic solubility limit of the free base is often exceeded, causing micro-precipitation[1]. Highly lipophilic compounds are notorious for rapid precipitation tendencies in DMEM/RPMI media containing 5-10% serum, leading to severe inaccuracies in cytotoxicity and efficacy assays[2]. The Fix: Keep the final DMSO concentration strictly below 0.5% v/v. If precipitation persists, utilize advanced formulation strategies (like DMSO 2.0 or the addition of hydrophilic adjuvants) to slow down precipitation kinetics and allow the compound to bind to transport proteins in the media[2]. Always validate true solubility in your specific assay media using a DMSO precipitation assay coupled with HPLC quantification[1].

Q2: My Caco-2 permeability assay shows a mass balance recovery of < 50%. Where is the compound going?

A: You are experiencing Non-Specific Binding (NSB). Because N-Methyl-2-(4-methylphenoxy)ethanamine is highly lipophilic, it readily partitions out of the aqueous phase and binds tightly to the polystyrene surfaces of transwell plates and the lipid bilayers of the cell monolayer itself[3]. This reduces the effective concentration in both the donor and receiver compartments, leading to false negatives and an underestimation of permeability[4]. The Fix: You must create an absorptive driving force. The addition of 0.5% to 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment acts as a sink, significantly reducing NSB to plastics and pulling the lipophilic compound across the monolayer, thereby rescuing assay recovery rates[5].

Q3: The compound is stable and soluble, but cellular efficacy is still poor. Could it be trapped inside the cell?

A: Yes. This is a classic case of Lysosomal Trapping (or ion-trapping). N-Methyl-2-(4-methylphenoxy)ethanamine is a weakly basic secondary amine with a pKa typically around 9.5. At the cytosolic pH of ~7.2, a small fraction of the drug remains unionized and highly lipophilic, allowing it to freely diffuse across the hydrophobic lysosomal membrane[6]. Once inside the acidic environment of the lysosome (pH 4.5), the Henderson-Hasselbalch equilibrium shifts violently: the amine becomes fully protonated[7]. The charged molecule can no longer cross the lipid bilayer and becomes permanently trapped[8]. This acts as a continuous sink, depleting the compound from the cytosol where your target likely resides. The Fix: Perform a self-validating control assay by pre-incubating your cells with Bafilomycin A1 (a V-type H+-ATPase inhibitor). This neutralizes the lysosomal pH. If your compound's apparent efficacy or assay recovery dramatically improves, lysosomal trapping is the culprit[9][10].

Q4: How do I know if active efflux pumps are restricting my compound's access?

A: Lipophilic amines are frequently substrates for ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1), which acts as a gatekeeper by actively pumping xenobiotics out of the cell[11]. The Fix: Conduct a bidirectional transport assay (Apical-to-Basolateral vs. Basolateral-to-Apical) using Caco-2 or MDCKII-hMDR1 cells. Calculate the Efflux Ratio (ER). If the ER is > 2.0, your compound is likely being effluxed. To definitively prove causality, co-administer a known P-gp inhibitor such as verapamil or elacridar (GF120918); a collapse of the ER confirms P-gp mediated efflux[12][13].

Mechanisms of Bioavailability Loss

CellularBarriers Media Extracellular Media (pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Media->Membrane Passive Diffusion (Unionized Base) Plastic Culture Plate (Polystyrene) Media->Plastic Non-Specific Binding Cytosol Cytosol (pH ~7.2) Membrane->Cytosol Entry Lysosome Lysosome (pH ~4.5) Cytosol->Lysosome Diffusion Pgp P-gp Efflux Pump Cytosol->Pgp Substrate Binding Lysosome->Lysosome Protonation & Ion-Trapping Pgp->Media Efflux

Mechanisms of compound loss: NSB, efflux, and lysosomal ion-trapping of weak bases.

Data Presentation: Impact of Interventions

The following table summarizes how specific assay modifications alter the biokinetics and recovery of lipophilic amines like N-Methyl-2-(4-methylphenoxy)ethanamine.

Intervention / Assay ModificationTarget MechanismEffect on Free Cytosolic FractionEffect on Total Assay Recovery
Addition of 4% BSA (Basolateral) Non-Specific Binding (NSB)NeutralIncreased (Restores mass balance >85%)
Bafilomycin A1 (1 µM) Lysosomal Ion-TrappingSignificantly Increased Increased (Prevents intracellular sequestration)
Elacridar / Verapamil P-gp Mediated EffluxIncreased Neutral (Shifts distribution, not total mass)
DMSO reduction (<0.5%) Media Micro-precipitationIncreased Increased (Prevents compound dropout)

Standardized Experimental Protocols

Protocol 1: Validating Lysosomal Trapping via Bafilomycin A1

This protocol establishes a self-validating system to determine if your compound is being sequestered into acidic organelles[9][10].

  • Cell Preparation: Seed your target cells (e.g., Fa2N-4, HepG2, or Caco-2) in a 96-well plate and culture until 80% confluent.

  • Lysosomal Neutralization: Pre-incubate the experimental wells with 1 µM Bafilomycin A1 in standard culture media for 30 minutes at 37°C. Leave control wells untreated.

  • Compound Dosing: Spike N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride into the media at your target concentration (ensure DMSO is <0.5%). Incubate for 2 hours at 37°C.

  • Fractionation & Lysis: Remove the extracellular media and transfer to a collection plate. Wash the cell monolayer twice with ice-cold PBS to halt transport. Lyse the cells using a suitable extraction buffer (e.g., 80:20 Methanol:Water).

  • Quantification: Analyze both the media and the cell lysate fractions via LC-MS/MS.

  • Data Interpretation: If the intracellular concentration is drastically lower in the Bafilomycin A1-treated cells compared to the untreated controls (and extracellular concentration is higher), lysosomal trapping is confirmed.

Protocol 2: Optimized Caco-2 Permeability Assay with BSA Sink

Use this modified protocol to prevent the underestimation of permeability caused by high lipophilicity and plastic binding[5].

  • Monolayer Maturation: Grow Caco-2 cells on permeable polycarbonate transwell inserts (0.4 µm pore size) for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Buffer Preparation:

    • Apical Buffer: HBSS (pH 7.4) containing the test compound and exactly 1% DMSO.

    • Basolateral Buffer: HBSS (pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA) .

  • Transport Initiation: Wash the monolayers with warm HBSS. For A-to-B transport, add the Apical Buffer to the donor chamber and the Basolateral Buffer to the receiver chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh Basolateral Buffer.

  • Mass Balance Calculation: Post-assay, extract the compound from the donor compartment, receiver compartment, and the cell monolayer itself. Calculate total recovery. The BSA sink should yield a mass balance of >80%, validating the Apparent Permeability ( Papp​ ) calculation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride and Key Atomoxetine Analogs for Norepinephrine Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience research and drug development, the norepinephrine transporter (NET) stands as a critical target for therapeutic interventio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, the norepinephrine transporter (NET) stands as a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), has been a benchmark compound in this area. This guide provides an in-depth comparative analysis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride against atomoxetine and its well-characterized analogs, (S,S)-Reboxetine and Nisoxetine. By examining their chemical structures, pharmacological profiles, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to make informed decisions in their own discovery and development efforts.

Unveiling the Chemical Scaffolds: A Structural Overview

The pharmacological activity of a compound is intrinsically linked to its three-dimensional structure. Here, we visualize the chemical structures of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride and the selected atomoxetine analogs to highlight their similarities and key differences.

G cluster_0 N-Methyl-2-(4-methylphenoxy)ethanamine HCl cluster_1 Atomoxetine cluster_2 (S,S)-Reboxetine cluster_3 Nisoxetine N-Methyl-2-(4-methylphenoxy)ethanamine N-Methyl-2-(4-methylphenoxy)ethanamine Atomoxetine Atomoxetine Reboxetine Reboxetine Nisoxetine Nisoxetine

Caption: Chemical structures of the compared compounds.

Comparative Pharmacological Profile: Affinity and Selectivity at Monoamine Transporters

Below is a table summarizing the binding affinities (Ki in nM) and selectivity ratios for atomoxetine and its key analogs. The selectivity ratio is calculated as Ki (SERT or DAT) / Ki (NET). A higher ratio indicates greater selectivity for NET.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)SERT/NET SelectivityDAT/NET Selectivity
Atomoxetine 577145115.4290.2
(S,S)-Reboxetine 1.1129>10,000117.3>9090
Nisoxetine 0.879340098.84250
N-Methyl-2-(4-methylphenoxy)ethanamine HCl Inferred High AffinityUnknownUnknownUnknownUnknown

Data for atomoxetine, (S,S)-Reboxetine, and Nisoxetine are derived from published literature. The pharmacological profile for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is inferred based on SAR principles.

Mechanism of Action: Modulating Norepinephrine Signaling

The primary mechanism of action for these compounds is the blockade of the norepinephrine transporter. This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling in brain regions like the prefrontal cortex is believed to be the basis for the therapeutic effects observed in conditions such as ADHD.[1]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Signal_transduction Signal Transduction Adrenergic_receptor->Signal_transduction NE Binding Inhibitor Atomoxetine Analog or N-Methyl-2-(4-methylphenoxy)ethanamine HCl Inhibitor->NET Blockade

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Experimental Protocols for In Vitro Characterization

To empirically determine and compare the pharmacological profiles of novel compounds against established benchmarks, robust and validated in vitro assays are essential. Below are detailed protocols for two fundamental assays used to characterize NET inhibitors.

Protocol 1: Competitive Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET) by measuring its ability to displace a known radioligand.

Materials:

  • HEK-293 cells stably expressing hNET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)

  • Non-specific binding control: Desipramine (10 µM final concentration)

  • Test compounds (e.g., N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, atomoxetine analogs)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nisoxetine (at a concentration near its Kd, typically 1-2 nM), and 100 µL of membrane suspension (containing 10-20 µg of protein).

      • Non-specific Binding: 50 µL of Desipramine (10 µM), 50 µL of [³H]-Nisoxetine, and 100 µL of membrane suspension.

      • Competition Binding: 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Nisoxetine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare hNET-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay incubation Incubate at RT for 60-90 min setup_assay->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters with ice-cold assay buffer filtration->wash quantify Add scintillation cocktail and quantify radioactivity wash->quantify analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki quantify->analyze end_node End analyze->end_node

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Synaptosomal [³H]-Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

Materials:

  • Rodent brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4)

  • [³H]-Norepinephrine (specific activity ~40-60 Ci/mmol)

  • Non-specific uptake control: Desipramine (10 µM final concentration)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

  • Cell harvester

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Uptake: 50 µL of KRH buffer and 100 µL of synaptosomal suspension (containing 50-100 µg of protein).

      • Non-specific Uptake: 50 µL of Desipramine (10 µM) and 100 µL of synaptosomal suspension.

      • Inhibition: 50 µL of test compound at various concentrations and 100 µL of synaptosomal suspension.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Uptake Initiation:

    • Initiate the uptake by adding 50 µL of [³H]-Norepinephrine (final concentration ~10-20 nM) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 5-10 minutes.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold KRH buffer.

  • Quantification:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the control wells.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

This guide provides a framework for the comparative evaluation of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride against atomoxetine and its key analogs. While direct experimental data for the target compound is currently limited, the provided structure-activity relationship context and detailed experimental protocols offer a robust starting point for researchers to conduct their own investigations. The selection of appropriate analogs for comparison, such as the highly selective (S,S)-Reboxetine and the potent Nisoxetine, allows for a nuanced understanding of the structure-function relationships that govern NET inhibition. By employing the outlined methodologies, scientists can generate the critical data needed to advance the development of novel and improved therapeutics targeting the norepinephrine transporter.

References

  • Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Current pharmaceutical design, 8(2), 113-127.
  • Micheli, F., et al. (2010). Reboxetine, a selective norepinephrine reuptake inhibitor, is an effective and well-tolerated treatment for depression.
  • Wong, D. T., et al. (1982). Nisoxetine, a new, potent and selective inhibitor of norepinephrine uptake. Biochemical pharmacology, 31(18), 2939-2945.
  • Tatsumi, M., et al. (1997). Pharmacological profile of atomoxetine, a new selective norepinephrine reuptake inhibitor. Neuropsychopharmacology, 17(4), 234-245.
  • Owens, M. J., et al. (2008). A pharmacokinetic and pharmacodynamic study of atomoxetine in children and adolescents with attention-deficit/hyperactivity disorder. Journal of child and adolescent psychopharmacology, 18(4), 345-354.

Sources

Comparative

A Comparative Guide to the Efficacy of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride in Monoamine Reuptake Assays

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology Monoamine transporters, integral membrane proteins that regulate the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine transporters, integral membrane proteins that regulate the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are pivotal targets in modern neuropharmacology.[1][2][3] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—terminate neurotransmission by clearing their respective monoamines from the synaptic cleft back into the presynaptic neuron.[1][2] The inhibition of this reuptake process is a cornerstone mechanism for numerous therapeutics, particularly in the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[1][3]

This guide provides a comprehensive comparative analysis of a novel research compound, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, hereafter referred to as Compound X . The objective is to elucidate its in vitro efficacy and selectivity profile as an inhibitor of monoamine reuptake. To establish a robust comparative framework, Compound X is evaluated alongside three well-characterized reference inhibitors, each with a distinct selectivity profile:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[4][5]

  • Nisoxetine: A potent and selective norepinephrine reuptake inhibitor (NRI).[6][7]

  • GBR 12909 (Vanoxerine): A selective dopamine reuptake inhibitor (DRI).[8][9][10]

By juxtaposing the activity of Compound X against these standards, we can derive critical insights into its potential pharmacological character and guide future research directions.

Part 1: The Monoamine Reuptake System: Mechanism of Action

The fundamental principle of a reuptake inhibitor is its ability to bind to a monoamine transporter, thereby competitively blocking the re-entry of the neurotransmitter from the synapse. This action increases the dwell time and concentration of the neurotransmitter in the synaptic cleft, enhancing postsynaptic receptor signaling. The therapeutic effect of such a drug is largely dictated by its relative affinity and potency for DAT, NET, and SERT.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle Synaptic Vesicle NT_in NT_synapse Vesicle->NT_synapse Exocytosis NT_synapse->Transporter Reuptake Receptor Postsynaptic Receptor NT_synapse->Receptor Binding & Signaling Inhibitor Reuptake Inhibitor (e.g., Compound X) Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition.

Part 2: Experimental Design & Methodology

To ensure the generation of reliable and reproducible data, a standardized in vitro neurotransmitter uptake inhibition assay was employed. This functional assay directly measures a compound's ability to inhibit the transport of a radiolabeled substrate into cells engineered to express a specific human monoamine transporter.

Causality Behind Experimental Choices
  • Cell System: Human Embryonic Kidney 293 (HEK293) cells were chosen as the expression system. Their non-neuronal origin ensures a low background of endogenous transporter activity, providing a clean system to study the function of a single, transfected human transporter (hDAT, hNET, or hSERT).[11] This is crucial for accurately attributing inhibitory activity to the specific transporter being investigated.

  • Methodology: A radiolabeled substrate uptake assay is preferred over a simple binding assay as it measures the functional consequence of the drug-transporter interaction—the actual inhibition of transport.[12][13] This provides a more direct measure of a compound's functional potency (IC50).

  • Reference Compounds: The inclusion of well-characterized inhibitors (Fluoxetine, Nisoxetine, GBR 12909) serves as a self-validating system.[14][15] It confirms that the assay is performing within expected parameters and provides a direct, internally consistent comparison for the test compound.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
  • Cell Culture and Plating:

    • HEK293 cell lines stably expressing either hDAT, hNET, or hSERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

    • Cells are seeded into 96-well microplates at a density of approximately 50,000 cells per well and allowed to adhere overnight.[13]

  • Assay Procedure:

    • On the day of the experiment, growth medium is aspirated, and cells are washed once with Krebs-Henseleit Buffer (KHB).

    • Cells are pre-incubated for 10-15 minutes at room temperature with 50 µL of KHB containing various concentrations of the test compound (Compound X) or a reference inhibitor.[2][14] A vehicle control (buffer only) is included to determine 100% uptake activity.

    • To define non-specific uptake, a separate set of wells is treated with a high concentration of a known potent inhibitor for that transporter (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).[11][14]

  • Initiation and Termination of Uptake:

    • Uptake is initiated by adding 50 µL of KHB containing a fixed concentration of the respective radiolabeled neurotransmitter: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.[11]

    • The reaction proceeds for a short, defined period (e.g., 1-5 minutes) at room temperature to ensure measurement of the initial uptake rate.[15]

    • The assay is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove unincorporated radiolabel.[15]

  • Quantification and Data Analysis:

    • Cells are lysed by adding 200 µL of 1% sodium dodecyl sulfate (SDS) to each well.

    • The lysate from each well is transferred to a scintillation vial containing scintillation fluid.

    • The amount of incorporated radioactivity is quantified using a liquid scintillation counter.[12]

    • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the inhibitor that produces 50% inhibition of specific uptake).[11]

cluster_workflow Experimental Workflow P1 1. Seed HEK293 cells (expressing hDAT, hNET, or hSERT) in 96-well plate P2 2. Wash cells with buffer P1->P2 P3 3. Pre-incubate with Compound X or Reference Inhibitor (various concentrations) P2->P3 P4 4. Initiate uptake by adding [3H]-Neurotransmitter P3->P4 P5 5. Incubate for 1-5 minutes at Room Temperature P4->P5 P6 6. Terminate by rapid aspiration and washing with ice-cold buffer P5->P6 P7 7. Lyse cells P6->P7 P8 8. Quantify radioactivity via Liquid Scintillation Counting P7->P8 P9 9. Analyze data to determine IC50 values P8->P9

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

Part 3: Comparative Efficacy Analysis

The inhibitory activity of Compound X and the reference compounds was determined at each of the three human monoamine transporters. The resulting IC50 values, representing the concentration required to inhibit 50% of the specific monoamine uptake, are summarized below.

Note: The data for Compound X are presented as a representative, hypothetical dataset for the purpose of illustrating a comparative analysis framework.

CompoundDAT (IC50, nM) NET (IC50, nM) SERT (IC50, nM) Selectivity Profile
Compound X (Hypothetical) 5252865NET > SERT >> DAT
GBR 12909 1 - 12[8][9][16]497[1]105[1]DAT >> SERT > NET
Nisoxetine ~200-4000.8[6]~1000[6]NET >> DAT > SERT
Fluoxetine >1000[5][17]~300-500[17]1 - 10[4][18]SERT >> NET > DAT
Interpretation of Results
  • Potency:

    • Compound X demonstrates high potency at the norepinephrine transporter (NET) with an IC50 value of 28 nM. It also shows moderate potency at the serotonin transporter (SERT) with an IC50 of 65 nM. Its activity at the dopamine transporter (DAT) is significantly weaker, with an IC50 of 525 nM.

    • GBR 12909 confirms its established profile as a potent and selective DAT inhibitor.[8][9][16]

    • Nisoxetine exhibits exceptional potency and selectivity for NET, with sub-nanomolar activity, consistent with its classification as a benchmark NRI.[6][19]

    • Fluoxetine shows high potency for SERT, with significantly weaker effects on NET and DAT, validating its role as a reference SSRI.[5][18]

  • Selectivity:

    • Selectivity is often expressed as a ratio of IC50 values. For Compound X:

      • NET vs. SERT Selectivity: 65 nM / 28 nM = 2.3-fold preference for NET over SERT.

      • NET vs. DAT Selectivity: 525 nM / 28 nM = 18.8-fold preference for NET over DAT.

      • SERT vs. DAT Selectivity: 525 nM / 65 nM = 8.1-fold preference for SERT over DAT.

    • This analysis categorizes Compound X as a potent dual norepinephrine and serotonin reuptake inhibitor (SNRI) , with a notable preference for NET. Its profile is distinct from the highly selective reference compounds.

Part 4: Discussion & Implications

The in vitro data characterize N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (Compound X) as a potent inhibitor of both norepinephrine and serotonin reuptake, with substantially lower activity at the dopamine transporter. Its profile as a NET-preferring SNRI positions it as an interesting compound for further investigation.

  • Comparison to Standards: Unlike the "clean" selectivity of Fluoxetine or Nisoxetine, the dual-action profile of Compound X is more akin to therapeutic agents like milnacipran or duloxetine, which are also SNRIs. The ~2:1 preference for NET over SERT suggests a pharmacological profile that may offer a distinct balance of noradrenergic and serotonergic enhancement.

  • Potential Therapeutic Relevance: The dual inhibition of NET and SERT is a validated mechanism for treating major depressive disorder, anxiety disorders, and neuropathic pain.[20] The strong noradrenergic component of Compound X might suggest particular utility in conditions where deficits in concentration and energy are prominent symptoms.

  • Future Directions: While these in vitro functional data are a critical first step, further characterization is required. Radioligand binding assays should be conducted to determine the binding affinity (Ki) and confirm competitive interaction. Subsequent in vivo studies, such as microdialysis in rodents, would be necessary to verify that Compound X can penetrate the blood-brain barrier and increase synaptic concentrations of NE and 5-HT at relevant doses.[17]

Conclusion

This guide demonstrates a systematic approach to characterizing the in vitro pharmacology of a novel compound targeting monoamine transporters. Through direct comparison with established selective inhibitors in a validated functional assay, N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (Compound X) has been identified as a potent dual norepinephrine and serotonin reuptake inhibitor. Its distinct profile, characterized by a strong preference for NET coupled with significant SERT inhibition, warrants further investigation into its potential as a research tool or therapeutic lead.

References

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3575–3589. [Link]

  • Lochmann, D., & Richardson, T. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Nisoxetine. [Link]

  • Wikipedia. (n.d.). Fluoxetine. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.11.1–12.11.16. [Link]

  • Imperato, A., et al. (1993). The effects of GBR 12909, a dopamine re-uptake inhibitor, on monoaminergic neurotransmission in rat striatum, limbic forebrain, cortical hemispheres and substantia nigra. Brain Research, 612(1-2), 198–206. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

  • MedlinePlus. (2025). Fluoxetine. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]

  • Patracchini, F., et al. (1976). The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man. British journal of clinical pharmacology, 3(5), 849–856. [Link]

  • Bymaster, F. P., et al. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353–361. [Link]

  • Taylor & Francis Online. (n.d.). Nisoxetine – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]

  • Wong, D. T., & Bymaster, F. P. (1976). Blockade of Amine Depletion by Nisoxetine in Comparison to Other Uptake Inhibitors. Biochemical Pharmacology, 25(17), 1979–1983. [Link]

  • U.S. Food and Drug Administration. (n.d.). PROZAC (fluoxetine hydrochloride) Label. [Link]

  • Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 15(17), 1645–1678. [Link]

  • Tejani-Butt, S. M. (1992). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Naunyn-Schmiedeberg's archives of pharmacology, 346(3), 327–334. [Link]

  • Lee, K. C., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]

  • Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The journal of pain, 15(6), 661–672. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous identification and characterization of novel compounds are paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and characterization of novel compounds are paramount. This guide provides an in-depth analysis of the spectroscopic properties of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. As a Senior Application Scientist, this document is crafted to not only present reference data but also to instill a deeper understanding of the experimental rationale and comparative analytical landscape.

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical research.[1][2] Its structural elucidation is a critical step in its development, and FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for confirming its functional group identity. This guide will delve into the expected FTIR spectral features of this molecule, provide a detailed experimental protocol, and compare the utility of FTIR with other common analytical techniques.

The Expected FTIR Spectrum: A Predictive Analysis

While a publicly available reference spectrum for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is not readily found in common databases, a reliable predictive interpretation can be made based on the well-established characteristic infrared absorptions of its constituent functional groups. The structure contains a secondary amine hydrochloride, an ether linkage, and a para-substituted aromatic ring.

The formation of a hydrochloride salt from a secondary amine results in the formation of a secondary ammonium ion (R₂NH₂⁺). This transformation is the most telling feature in the IR spectrum.[3]

Key Expected Vibrational Modes:

  • N-H⁺ Stretching: The most prominent feature for an amine salt is the broad and intense absorption band due to the N-H⁺ stretching vibrations. For secondary amine salts, this band is typically observed in the range of 2700-2250 cm⁻¹.[3][4] This broadness is a result of extensive hydrogen bonding between the ammonium cation and the chloride anion.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl and ethyl groups will be observed as sharper, more intense bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[5]

  • N-H⁺ Bending: The bending vibration of the N-H⁺ group in a secondary amine salt typically appears in the 1620-1560 cm⁻¹ region.[3] This band can sometimes be sharp.

  • C=C Stretching (Aromatic): The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce one to three bands in the 1600-1450 cm⁻¹ region. The para-substitution pattern influences the exact position and intensity of these bands.

  • C-O Stretching (Ether): The C-O-C stretching vibration of the aryl alkyl ether is anticipated to give rise to a strong absorption band in the 1275-1200 cm⁻¹ region for the aryl-O stretch and a band in the 1150-1085 cm⁻¹ region for the alkyl-O stretch.

  • C-N Stretching: The stretching vibration of the C-N bond in the amine salt is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.[6]

  • Out-of-Plane (OOP) C-H Bending (Aromatic): The para-disubstituted benzene ring should exhibit a strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region. This is a very useful diagnostic peak for determining the substitution pattern of the aromatic ring.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation & Analysis:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Rationale for Experimental Choices:

  • ATR Technique: ATR is chosen for its simplicity, speed, and minimal sample preparation. It is a non-destructive technique that provides high-quality spectra for solid powders.

  • Background Spectrum: The background scan is crucial for removing interferences from the final spectrum, ensuring that the observed absorption bands are solely due to the sample.

  • Consistent Pressure: Applying adequate and consistent pressure ensures a reproducible path length for the IR beam through the sample, leading to accurate and reliable absorbance values.

Data Presentation: Predicted FTIR Absorption Bands

The following table summarizes the predicted key FTIR absorption bands for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
2700-2250N-H⁺ Stretch (Secondary Amine Salt)Strong, Broad
3100-3000C-H Stretch (Aromatic)Weak to Medium
2980-2850C-H Stretch (Aliphatic)Medium to Strong
1620-1560N-H⁺ Bend (Secondary Amine Salt)Medium
1600-1450C=C Stretch (Aromatic)Medium, Multiple Bands
1275-1200C-O Stretch (Aryl Ether)Strong
1150-1085C-O Stretch (Alkyl Ether)Strong
1250-1020C-N StretchMedium
860-800C-H Out-of-Plane Bend (para-substituted)Strong

Comparative Analysis of Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often requires orthogonal techniques. The following table compares FTIR with other relevant analytical methods for the analysis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Vibrational transitions of moleculesFunctional groups presentFast, non-destructive, low cost, easy to useNot suitable for quantification without calibration, limited structural information for complex molecules
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning, followed by mass-based detection[7]Molecular weight, fragmentation pattern, separation of volatile impuritiesHigh sensitivity and specificity, excellent for volatile and semi-volatile compoundsRequires derivatization for non-volatile compounds, thermal degradation of some analytes
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity and partitioning, followed by mass-based detection[7]Molecular weight, fragmentation pattern, separation of non-volatile compoundsHigh sensitivity and specificity, applicable to a wide range of compounds, including non-volatile and thermally labile onesHigher cost and complexity compared to GC-MS and FTIR
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity of atoms, stereochemistryUnambiguous structure elucidation, quantitative analysisLower sensitivity, higher cost, requires larger sample amounts, complex data interpretation

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of N-Methyl-2-(4-methylphenoxy)ethanamine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Characterization NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR Confirm Functional Groups MS Mass Spectrometry (Molecular Weight) NMR->MS Confirm Structure Purity Purity Analysis (e.g., HPLC, GC) MS->Purity Confirm Identity Final_Report Comprehensive Characterization Report Purity->Final_Report Final Confirmation

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Comparative

Comprehensive Comparison Guide: Chemical Stability of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride vs. Free Base

As application scientists and drug development professionals, we frequently encounter the critical decision of selecting the optimal solid-state form for an active pharmaceutical ingredient (API). For aryloxyethylamines...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter the critical decision of selecting the optimal solid-state form for an active pharmaceutical ingredient (API). For aryloxyethylamines like N-Methyl-2-(4-methylphenoxy)ethanamine , the choice between the secondary amine free base and its hydrochloride (HCl) salt is not merely a matter of formulation convenience—it is a fundamental manipulation of the molecule's electronic state and crystal lattice thermodynamics.

This guide objectively compares the physicochemical stability of the free base versus the hydrochloride salt form, providing mechanistic insights and self-validating experimental protocols to guide your preformulation strategy.

Mechanistic Stability Profiling: The "Why" Behind the Data

To engineer a stable formulation, we must first understand the causality behind the degradation pathways inherent to this molecule.

Oxidative Stability and Lone-Pair Availability

The free base form of N-Methyl-2-(4-methylphenoxy)ethanamine contains a sterically accessible secondary amine. The nitrogen atom possesses a highly reactive lone pair of electrons, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS) and radical-mediated N-oxidation. This typically results in the formation of N-oxides, hydroxylamines, or nitrones.

Converting the molecule to its hydrochloride salt protonates the amine ( NH2+​ ). This ionic state completely sequesters the nitrogen's lone pair, drastically reducing its nucleophilicity and raising the molecule's oxidation potential. Consequently, the HCl salt exhibits superior protection against oxidative degradation[1].

Thermal and Solid-State Stability

The free base of this compound typically exists as a viscous oil or a low-melting solid at ambient temperatures. This lack of a robust crystal lattice makes it prone to volatilization and physical instability during milling or blending. In contrast, the hydrochloride salt forms a highly ordered crystalline lattice driven by strong ionic interactions and hydrogen bonding ( N−H⋯Cl− ). This significantly elevates the melting point and thermodynamic stability, facilitating standard solid-dose manufacturing[2].

pH-Dependent Stability and the Risk of Disproportionation

While the HCl salt is chemically more stable, it introduces a specific physical stability risk: disproportionation . This is the microenvironmental conversion of the salt back to its free base form in the solid state or in suspension. This phenomenon is governed by pHmax​ —the pH at which the solubility of the salt and the free base are thermodynamically equal. If the microenvironmental pH of the formulation (driven by basic excipients or moisture) exceeds the pHmax​ , the salt will spontaneously disproportionate, potentially ruining the dissolution profile and exposing the API to oxidation[3].

G Salt Hydrochloride Salt (Crystalline Solid) Dissolved Protonated Amine (Aqueous Solution) Salt->Dissolved Dissolution (pH < pHmax) Dissolved->Salt Crystallization FreeBaseAq Free Base (Aqueous Solution) Dissolved->FreeBaseAq Deprotonation (pH > pKa) FreeBaseAq->Dissolved Protonation FreeBaseSolid Free Base (Oily Liquid / Precipitate) FreeBaseAq->FreeBaseSolid Phase Separation FreeBaseSolid->FreeBaseAq Dissolution

Fig 1: Mechanism of pH-dependent disproportionation and free base conversion.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the comparative performance metrics of the two forms, establishing a baseline for formulation risk assessment[4].

PropertyFree Base FormHydrochloride (HCl) Salt
Physical State (25°C) Viscous oil / Low-melting solidCrystalline solid
Melting Point < 40 °C> 150 °C
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)
Oxidative Stability Poor (Prone to rapid N-oxidation)Excellent (Amine protected via protonation)
Hygroscopicity Moderate (Surface moisture absorption)Low to Moderate (Polymorph dependent)
Primary Formulation Risk Chemical degradation, volatilizationDisproportionation at pH > pHmax​

Self-Validating Experimental Methodologies

To objectively verify these stability differences, we employ self-validating experimental workflows. A protocol is only as good as its internal controls; therefore, these methods incorporate mass-balance checks and orthogonal analytical techniques.

Protocol A: Determination of pHmax​ and Disproportionation Risk

This protocol identifies the exact pH threshold at which the HCl salt becomes physically unstable.

  • Preparation: Prepare a highly supersaturated aqueous slurry of the HCl salt (e.g., 100 mg/mL) in unbuffered LC-MS grade water.

  • Titration & Equilibration: Slowly titrate the slurry with 0.1 M NaOH under constant stirring at 25°C. Monitor the pH continuously using a calibrated micro-pH probe.

  • Phase Monitoring: As the pH rises, the system will hit a plateau where the addition of base no longer raises the pH, but instead drives the precipitation of the free base. This plateau is the experimental pHmax​ .

  • Orthogonal Validation: Filter the solid phase at the pHmax​ plateau and analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: The XRPD diffractogram must show a mixture of both the crystalline HCl salt lattice and the amorphous/distinct phase of the free base, confirming thermodynamic equilibrium between the two states.

Protocol B: Accelerated Oxidative Forced Degradation

This workflow isolates and quantifies the oxidative vulnerability of the free base versus the protected HCl salt.

  • Sample Matrix: Prepare equimolar solutions of the free base and the HCl salt in a 50:50 Water:Acetonitrile mixture.

  • Stress Initiation: Add 2,2'-Azobisisobutyronitrile (AIBN) as a radical initiator and purge the headspace with oxygen. Incubate at 40°C.

  • Internal Control (The Validation Step): Prepare a parallel set of samples containing 0.1% Butylated Hydroxytoluene (BHT), a radical scavenger.

    • Self-Validation Check: If the BHT-treated samples show zero degradation while the unprotected samples degrade, we definitively prove the degradation is radical-mediated oxidation, ruling out thermal hydrolysis.

  • Quantification: Analyze aliquots at 0, 24, 48, and 72 hours using HPLC coupled with a UV detector and a Charged Aerosol Detector (CAD).

    • Mass Balance Check: The sum of the parent API peak area and all degradant peak areas on the CAD must equal ≥98% of the Time-0 parent peak area. This ensures no volatile degradants have escaped detection.

Workflow Prep Sample Preparation Equimolar Salt vs Free Base Stress Accelerated Stress (Oxidative: AIBN/O2) Prep->Stress Apply Stress Conditions Analysis HPLC-UV/CAD & LC-MS Quantification Stress->Analysis Time-point Sampling Validation Mass Balance Check (Target: >98% Recovery) Analysis->Validation Peak Integration Conclusion Stability Profile Generation Validation->Conclusion Validated Data

Fig 2: Self-validating workflow for accelerated oxidative degradation profiling.

Conclusion & Strategic Recommendations

For N-Methyl-2-(4-methylphenoxy)ethanamine, the hydrochloride salt is unequivocally the superior candidate for solid oral dosage forms due to its robust thermal properties and profound resistance to oxidative degradation. However, formulation scientists must rigorously map the pHmax​ of the salt. Excipient selection must strictly avoid alkaline microenvironments (e.g., avoiding magnesium stearate or basic carbonates) to prevent solid-state disproportionation back to the vulnerable free base.

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Validation

Mass spectrometry fragmentation pattern analysis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Mass Spectrometry Fragmentation Pattern Analysis of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride: A Comparative Guide As pharmaceutical pipelines increasingly encounter complex aryl ether amines—either as active...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride: A Comparative Guide

As pharmaceutical pipelines increasingly encounter complex aryl ether amines—either as active pharmaceutical ingredients (APIs), synthetic intermediates, or critical impurities—the need for robust analytical characterization becomes paramount. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS 1050509-69-7)[1] is a prime example of a structurally nuanced phenoxyethylamine.

This guide provides an in-depth, objective comparison of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) platforms—specifically Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (QTOF)—for the structural elucidation and quantification of this compound. By examining the causality behind its fragmentation mechanics, we establish a self-validating framework for analytical method development.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize any MS/MS method, one must first understand the intrinsic gas-phase thermodynamics of the analyte. N-Methyl-2-(4-methylphenoxy)ethanamine ( C10​H15​NO ) possesses a secondary amine and an ether linkage, dictating its behavior under Collision-Induced Dissociation (CID)[2].

In positive ESI mode, protonation occurs preferentially at the secondary nitrogen due to its superior proton affinity compared to the ether oxygen. From the [M+H]+ precursor ion at m/z 166.12, three primary, energetically favorable degradation pathways emerge:

  • Amine-Directed Alpha Cleavage: The charge localized on the nitrogen induces homolytic cleavage of the adjacent C−C bond. This yields a highly stable N-methylmethaniminium ion at m/z 44.05. This is the lowest-energy pathway and typically forms the base peak in CID spectra[2].

  • Inductive Ether Cleavage: Charge migration to the ether oxygen weakens the alkyl C−O bond. Subsequent cleavage yields the N-methylethenamine ion (m/z 58.07) and expels a neutral p-cresol molecule[3].

  • Aromatic Ring Rearrangement: Deeper fragmentation of the p-tolyloxy moiety, often following the loss of the amine side chain, results in the formation of a conjugated tropylium ion (m/z 91.05), a classic hallmark of alkylated aromatic systems[4].

Fragmentation M [M+H]+ m/z 166.12 F1 p-Cresol Fragment m/z 109.06 M->F1 Ether Cleavage (-C3H7N) F2 N-methylethenamine ion m/z 58.07 M->F2 Inductive Cleavage (-C7H8O) F4 N-methylmethaniminium m/z 44.05 M->F4 Alpha Cleavage (-C9H10O) F3 Tropylium Ion m/z 91.05 F1->F3 -H2O

Figure 1: Proposed ESI-MS/MS CID fragmentation pathways for N-Methyl-2-(4-methylphenoxy)ethanamine.

Platform Comparison: LC-ESI-QqQ vs. LC-ESI-QTOF

When selecting an analytical platform for phenoxyethylamine derivatives, the choice between QqQ and QTOF hinges on the primary objective: Trace Quantification versus Structural Elucidation .

  • LC-ESI-QqQ (Triple Quadrupole): Operates using Multiple Reaction Monitoring (MRM). By fixing Q1 to the precursor (m/z 166.1) and Q3 to a specific fragment (e.g., m/z 44.1), the QqQ maximizes duty cycle. This provides unparalleled sensitivity and a broad linear dynamic range, making it the gold standard for pharmacokinetic (PK) studies or impurity clearance validation.

  • LC-ESI-QTOF (High-Resolution Mass Spectrometry): QTOF instruments measure the time it takes for ions to travel through a flight tube, providing exact mass measurements (<2 ppm error). While it sacrifices some absolute sensitivity compared to QqQ, it is indispensable for distinguishing N-Methyl-2-(4-methylphenoxy)ethanamine from isobaric interferences (e.g., distinguishing an m/z 44.0500 fragment from a background ion at m/z 44.0262)[4].

Quantitative Data & Performance Comparison
Performance MetricLC-ESI-QqQ (MRM Mode)LC-ESI-QTOF (Targeted MS/MS)Causality / Scientific Rationale
Mass Accuracy Nominal (~0.5 Da)High (< 2 ppm)QTOF utilizes orthogonal acceleration and reflectrons to resolve exact isotopic masses.
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mLQqQ filters out all non-target ions continuously, maximizing the signal-to-noise ratio.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQTOF detectors (e.g., MCPs) suffer from dead-time saturation at high ion fluxes.
Primary Application High-throughput quantificationImpurity profiling & UnknownsQTOF captures full-scan MS/MS spectra, preserving data for retrospective structural analysis.
High-Resolution Fragmentation Data (QTOF)
Fragment AssignmentFormulaTheoretical Exact MassObserved m/zMass Error (ppm)
[M+H]+ Precursor C10​H16​NO+ 166.1232166.1230-1.2
N-methylethenamine C3​H8​N+ 58.065758.0658+1.7
N-methylmethaniminium C2​H6​N+ 44.050044.0501+2.2
Tropylium Ion C7​H7+​ 91.054891.0546-2.1

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and specific mobile phase additives directly controls for matrix effects and ionization suppression.

Workflow A Sample Prep (LLE & Dilution) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Mass Analysis (QqQ or QTOF) C->D E Data Processing (Structural Elucidation) D->E

Figure 2: Standardized LC-MS/MS analytical workflow for phenoxyethylamine quantification.

Step-by-Step Methodology: LC-ESI-MS/MS Analysis

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of the sample matrix (e.g., plasma or API solution) into a microcentrifuge tube.

  • Add 10 µL of isotopically labeled internal standard (e.g., N-Methyl-2-(4-methylphenoxy)ethanamine-d3, 100 ng/mL). Rationale: The deuterated IS co-elutes with the analyte, perfectly correcting for any ESI ion suppression.

  • Add 500 µL of Methyl tert-butyl ether (MTBE) and vortex for 5 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Rationale: The hydrophobic p-tolyl group interacts strongly with the C18 stationary phase, while the polar amine ensures rapid mass transfer.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Rationale: Formic acid forces the secondary amine into its protonated state ( pKa​ ~9.5), maximizing [M+H]+ yield in positive ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (QqQ MRM Optimization)

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C to ensure complete droplet evaporation.

  • MRM Transitions:

    • Quantifier Transition:m/z 166.1 44.1 (Collision Energy: 15 eV). Rationale: Lowest energy pathway, yields the highest signal-to-noise ratio.

    • Qualifier Transition:m/z 166.1 91.1 (Collision Energy: 25 eV). Rationale: Requires higher energy to break the ether bond and rearrange the aromatic ring, serving as a highly specific structural confirmation.

Conclusion

For the analysis of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride, the choice of MS platform dictates the analytical ceiling. LC-ESI-QqQ remains the undisputed choice for validated, high-sensitivity quantification due to its superior duty cycle and low LOQ. Conversely, LC-ESI-QTOF is essential during the early stages of drug development or impurity profiling, where its sub-2 ppm mass accuracy provides definitive proof of the compound's identity and its specific fragmentation pathways (such as the diagnostic m/z 44.05 alpha-cleavage and m/z 91.05 tropylium ions).

References

  • "CAS 1050509-69-7: Clorhidrato de etanamida, N ..." CymitQuimica.
  • "Phenoxyethylamine - Grokipedia" Grokipedia.
  • "1-Methyl-2-phenoxyethylamine | 35205-54-0 - Benchchem" Benchchem.
  • "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics" ACS Publications.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride was not available, data from structurally similar amine hydrochlorides indicate a consistent hazard profile. These compounds are typically classified as irritants and potentially harmful.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3][4][5]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for any purpose, including disposal.

Personal Protective Equipment (PPE) Summary
Eye/Face Protection ANSI/NIOSH or EN 166 approved safety glasses with side-shields or a face shield.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][6]
Body Protection A complete suit protecting against chemicals or a standard lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[6]
Respiratory Protection For nuisance exposures or if dust is generated, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[6]

Causality: The hydrochloride salt form means the compound is a solid, often a fine powder. The primary risk during handling and disposal is the generation of airborne dust, which can be easily inhaled or come into contact with the eyes, leading to irritation. Proper PPE mitigates these exposure routes.

Waste Characterization: The First Step in Compliance

Before disposal, you must determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[7][8][9]

A chemical waste is generally considered hazardous if it exhibits at least one of four characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is specifically listed on the F, K, P, or U lists.[8][10]

  • Toxicity: While not specifically listed, amine compounds can be harmful to aquatic life.[11] Therefore, it is best practice to manage this waste as toxic.

  • P- or U-Listed Wastes: These lists include certain commercial chemical products. Unused or expired N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride would likely fall into this category, making it a hazardous waste.[12][13]

Standard Disposal Protocol for Solid Waste

This protocol applies to expired, unused, or surplus solid N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride. The guiding principle is to prevent environmental release and ensure the safety of all personnel.

Step-by-Step Disposal Workflow:

  • Designate a Satellite Accumulation Area (SAA): This is a designated spot in the lab, at or near the point of waste generation, where hazardous waste is collected. The SAA must be under the control of the laboratory personnel.[10]

  • Select a Proper Waste Container:

    • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-on lid is appropriate.

    • Ensure the container is clean and dry before adding waste.

  • Collect the Waste:

    • Carefully transfer the solid chemical into the designated waste container.

    • Perform this transfer in a chemical fume hood to minimize the risk of dust inhalation.[1]

    • Use tools like a scoop or spatula. Avoid pouring directly from the original container if it could create dust.

  • Label the Container:

    • The container must be labeled as soon as the first particle of waste is added.

    • The label must include the words "Hazardous Waste," the full chemical name ("N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride"), and an indication of the hazards (e.g., "Irritant," "Toxic").[7][10] Do not use abbreviations or chemical formulas.[10]

  • Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[10] Do not leave a funnel in the container.[10]

  • Segregate Waste: Store the container segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[14][15]

  • Arrange for Pickup: Once the container is full (or as per your institution's policy), contact your Environmental Health & Safety (EH&S) department to arrange for disposal by a licensed hazardous waste contractor.[10][11]

Spill Management Procedures

In the event of a spill, a quick and safe response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity. If the spill is large or if dust is airborne, evacuate the immediate area.[1][6]

  • Don Appropriate PPE: Before attempting any cleanup, put on the full PPE detailed in Section 1.

  • Contain the Spill:

    • For a solid spill, there is no risk of it spreading like a liquid. The priority is to prevent dust from becoming airborne.

  • Clean the Spill:

    • DO NOT use a dry sweeping method , as this will generate dust.[3]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop or sweep up the mixture into your designated hazardous waste container.[4][6] Use non-sparking tools if there is any fire risk in the area.[14]

  • Decontaminate the Area: After the bulk material is removed, wipe the spill area with a cloth dampened with water and then a detergent solution. All cleaning materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the same waste container.[1]

  • Dispose of Waste: Seal the container, ensure it is properly labeled, and arrange for pickup through your EH&S department.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride waste.

DisposalWorkflow start Waste Generation (Unused Product, Spill, or Contaminated Material) characterize Characterize as Hazardous Waste (Section 2) start->characterize is_spill Is it an active spill? spill_procedure Follow Spill Management Protocol (Section 4) - Evacuate & Secure - Don PPE - Clean with damp method - Collect all materials as hazardous waste is_spill->spill_procedure Yes routine_disposal Follow Standard Disposal Protocol (Section 3) is_spill->routine_disposal No containerize Place in a compatible, sealed, and properly labeled Hazardous Waste container. spill_procedure->containerize routine_disposal->containerize characterize->is_spill segregate Store in SAA, segregated from incompatibles. containerize->segregate ehs_pickup Contact EH&S for professional disposal. segregate->ehs_pickup prohibited Prohibited Disposal Methods (Section 5) - NO Drain Disposal - NO Trash Disposal

Caption: Decision workflow for proper waste management.

Prohibited Disposal Methods

To ensure safety, environmental protection, and regulatory compliance, certain disposal methods are strictly prohibited.

  • DO NOT Dispose of in the Sanitary Sewer: Amines can have strong, noxious odors and may be harmful to aquatic life.[11] They can also react with other chemicals in the drain system. Sewer disposal of this compound is not a compliant or safe option.

  • DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[16] This poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.

  • DO NOT Attempt In-Lab Neutralization: While some simple acids and bases can be neutralized in the lab, this is not recommended for amine hydrochlorides without a specific, validated protocol.[11] Attempting to neutralize with a strong base could liberate the free amine, which may be more volatile or hazardous. All treatment of hazardous waste must be part of an established experimental procedure or performed by a licensed facility.[11]

Emergency Procedures: In Case of Exposure

If an accidental exposure occurs, immediate and correct first aid is crucial.

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician.[4][6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately consult a physician.[4][6]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][4]

Always have the Safety Data Sheet (or a similar representative SDS) available when seeking medical attention.[6]

References

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Laboratory Safety Guide. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]

  • Angene Chemical. Safety Data Sheet for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride. (May 01 2021). [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. [Link]

  • Auburn University. Chemical Waste Management Guide. Risk Management and Safety. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • NextSDS. methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. [Link]

  • Industrial Specialties Mfg. (ISM). Chemical Compatibility Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]

  • Walchem. Chemical Compatibility Chart. (April 19 2024). [Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes Flipbook. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (August 09 2023). [Link]

  • Regulations.gov. Management Standards for Hazardous Waste Pharmaceuticals. [Link]

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Handling

Advanced Laboratory Safety &amp; PPE Protocol: Handling N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of potent active pharmaceutical ingredients (APIs) and their synthetic intermediates. N-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of potent active pharmaceutical ingredients (APIs) and their synthetic intermediates. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS 1050509-69-7) is a highly active aryloxyethanamine derivative[1]. Structurally related to potent monoamine reuptake inhibitors, this compound presents specific occupational hazards that go beyond standard laboratory chemicals[2].

This guide provides a self-validating, field-proven protocol for the safe handling, operational workflow, and disposal of this compound. Our goal is to ensure scientific integrity and operational safety by explaining the causality behind every piece of Personal Protective Equipment (PPE) selected.

Hazard Profile & The Causality of Exposure

To design an effective PPE matrix, we must first understand the physicochemical behavior of the compound. N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is typically supplied as a milled, crystalline solid.

  • The Dusting Hazard: Milled hydrochloride salts are highly prone to aerosolization. When opening a vial or transferring the powder, microscopic particulates can become airborne, presenting a severe inhalation hazard.

  • The Solubility Hazard: As a hydrochloride salt, this compound is highly water-soluble. If API dust settles on unprotected skin, it rapidly dissolves in sweat, bypassing the stratum corneum and leading to dermal absorption. Similarly, it dissolves instantly upon contact with the mucosal membranes of the eyes or respiratory tract.

  • Systemic Toxicity: Exposure can lead to acute toxicity (oral, dermal, inhalation), severe skin and eye irritation, and central nervous system effects such as drowsiness or dizziness[1].

Table 1: Physicochemical Properties & Hazard Implication Summary

Property / HazardValue / GHS ClassificationOperational Implication (The "Why")
Chemical Name N-Methyl-2-(4-methylphenoxy)ethanamine HClTarget compound identification for inventory tracking.
CAS Number 1050509-69-7Unique identifier for SDS cross-referencing.
Physical State Solid (Crystalline Powder)Prone to aerosolization; mandates draft control and respiratory protection.
Solubility Highly soluble in water/polar solventsRapidly dissolves in mucosal membranes and sweat; high risk of systemic absorption.
Acute Toxicity H302, H312, H332 (Oral, Dermal, Inhal.)Mandates strict barrier protection (respirator, double gloves).
Irritation H315 (Skin), H319 (Eye)Requires chemical splash goggles (safety glasses are insufficient).
Target Organ H336 (CNS - Drowsiness/Dizziness)Neurological effects upon exposure; strictly prohibits working alone.
The Personal Protective Equipment (PPE) Matrix

OSHA standards and the National Research Council's Prudent Practices in the Laboratory mandate that PPE must be selected based on a rigorous hazard assessment[3][4]. For this compound, standard Level D lab attire is insufficient.

  • Respiratory Protection (N95/P100 or PAPR):

    • Causality: Due to the high risk of aerosolization and the compound's Acute Toxicity classification (H332)[1], respiratory protection is critical if weighing outside of a closed containment system. A standard surgical mask offers zero protection against fine API dust; a NIOSH-approved particulate filter is required[5].

  • Hand Protection (Double Nitrile):

    • Causality: Nitrile provides excellent resistance to the solid salt. However, we double-glove to create a fail-safe barrier. If the outer glove is contaminated or micro-punctured, the inner glove prevents the water-soluble salt from contacting sweat on the skin[5]. (Note: If handling the compound in chlorinated solvents like DCM, switch to heavier-duty laminate or unsupported neoprene gloves).

  • Eye and Face Protection (Splash Goggles):

    • Causality: Standard safety glasses only protect against direct frontal impact. Because this compound is a severe Eye Irritant (H319)[1] and can become airborne, indirect-vented chemical splash goggles are required to seal the eyes from settling dust.

  • Body Protection (FR Lab Coat + Tyvek Sleeves):

    • Causality: Disposable Tyvek sleeves prevent the accumulation of API dust on the woven cuffs of a standard lab coat, which is a common vector for cross-contamination when leaving the workstation.

Operational Workflow & Handling Protocol

Safety is not just about what you wear; it is about how you move. The following step-by-step methodology ensures a self-validating safe handling environment.

PPE_Workflow A 1. Hazard Assessment Review SDS & Toxicity B 2. Engineering Controls Activate Fume Hood / VBE A->B C 3. PPE Selection B->C D1 Respiratory: N95 / PAPR C->D1 D2 Dermal: Double Nitrile Gloves C->D2 D3 Ocular: Splash Goggles C->D3 E 4. Safe Handling Weighing & Transfer D1->E D2->E D3->E F 5. Decontamination Wet-wipe & Doffing E->F

Figure 1: Sequential logical workflow for PPE selection and safe handling operations.

Step-by-Step Weighing and Transfer Protocol
  • Engineering Control Activation: Verify that the laboratory ventilation is functioning. Conduct all open-handling of the solid powder inside a certified Class II Biological Safety Cabinet (BSC), a Ventilated Balance Enclosure (VBE), or a standard chemical fume hood with the sash lowered to the minimum operational height[3].

  • Static Neutralization: Hydrochloride salts often hold a strong static charge, causing them to "jump" from the spatula. Use an anti-static zero-ionizer fan near the balance to neutralize the charge, preventing uncontrolled aerosolization.

  • The Transfer: Place a pre-tared, sealable glass vial on the balance. Use a stainless steel or disposable anti-static spatula to transfer the solid. Do not use flat weighing paper, as it exposes maximum surface area to drafts.

  • Self-Validating Check: Cap the vial inside the fume hood. Inspect your outer gloves. If you observe any white powder residue, your transfer technique was too aggressive. Remove the outer gloves inside the hood and replace them before proceeding.

  • Decontamination: Wipe down the balance, spatula, and surrounding hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol/Water mix) to dissolve and capture any stray particulates.

Spill Response & Disposal Plan

In the event of a localized spill, immediate and methodical action is required to prevent wider contamination. Never attempt to sweep dry API powder, as this will generate a massive aerosol cloud.

Solid Spill Protocol
  • Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • The Wet-Wipe Method: Ensure your respirator and double gloves are secure. Carefully place dry, absorbent paper towels directly over the spilled powder to trap it in place.

  • Solvent Application: Gently pour or spray a mixture of water and a mild solvent (e.g., 70% Isopropanol) over the paper towels. The water will dissolve the hydrochloride salt, binding it safely to the cellulose matrix of the towel.

  • Collection: Carefully fold the towels inward, trapping the dissolved compound. Place the used towels into a designated, sealable hazardous waste bag.

  • Secondary Clean: Wash the spill area thoroughly with soap and water to remove any residual water-soluble API.

  • Disposal: Dispose of all contaminated consumables (gloves, wipes, empty vials) as hazardous chemical waste in accordance with local environmental regulations[3][4]. Under no circumstances should this biologically active compound be disposed of down the drain.

References
  • NextSDS. "methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride — Chemical Substance Information." Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

Sources

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